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  • Product: 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
  • CAS: 2413877-77-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride

An In-depth Technical Guide to 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a substituted piperazine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. The molecule uniquely combines the piperazine scaffold, a pharmacologically significant heterocycle prevalent in numerous FDA-approved drugs, with a fluorinated alkyl chain.[1][2][3] The introduction of a fluorine atom on a tertiary carbon offers a strategic tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and basicity of the distal nitrogen. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route with detailed protocols, and a discussion of its potential applications grounded in the established roles of its constituent moieties in modern drug design.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for all research and development activities. 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is the salt form of the parent free base, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid.

Chemical Structure (Free Base): Chemical structure of 1-(2-Fluoro-2-methylpropyl)piperazine

Table 1: Compound Identifiers

Identifier Value Source
Compound Name 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride [4][5]
CAS Number 2413877-77-5 [4]
Molecular Formula C₈H₁₉Cl₂FN₂ [4]
Molecular Weight 233.16 g/mol [4]
InChI 1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H [4]

| InChIKey | HXHFASNERHSZLC-UHFFFAOYSA-N |[4] |

Physicochemical and Structural Properties

The properties of this compound are dictated by its distinct structural features: the piperazine ring, the tertiary fluoroalkyl group, and its formulation as a dihydrochloride salt.

Table 2: Physicochemical Properties

Property Value Source
Purity ≥97% [4]
Physical Form Typically a crystalline solid [6]
Storage Store at room temperature, keep dry and cool [4]

| Shipping Temperature | Room Temperature |[4] |

Structural Analysis and Scientific Insights:
  • Piperazine Core: The piperazine ring is a conformationally flexible six-membered heterocycle. In the dihydrochloride salt form, both nitrogen atoms are protonated, rendering the molecule highly polar and water-soluble. The pKa values of the parent piperazine are approximately 9.8 and 5.7, and while the alkyl substituent will slightly alter these values, the presence of two positive charges significantly influences its behavior in biological and chemical systems.

  • Fluoroalkyl Moiety: The gem-dimethyl group on the carbon bearing the fluorine atom provides steric bulk. More importantly, fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can lower the pKa of the adjacent tertiary amine (N1), making it less basic than the N4 nitrogen. This differential basicity is a critical feature that can be exploited for selective chemical modifications.

  • Metabolic Stability: The C-F bond is exceptionally strong. The presence of fluorine at the C2 position, particularly on a tertiary carbon, is a well-established strategy in medicinal chemistry to block potential sites of oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in drug candidates.

Synthesis and Purification

While specific process chemistry for this exact molecule is not publicly detailed, a robust and logical synthetic route can be designed based on well-established methodologies for N-alkylation of piperazines.[1] The following proposed synthesis demonstrates a common and effective strategy that prioritizes selectivity and yield.

Rationale for Synthetic Strategy:

Direct alkylation of piperazine with a 2-fluoro-2-methylpropyl halide risks over-alkylation, yielding a mixture of mono- and di-substituted products that are difficult to separate. A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that alkylation occurs selectively at the free secondary amine. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions, which can be coupled with the final salt formation step.

Proposed Synthetic Workflow

G cluster_0 Step 1: Selective Alkylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-Piperazine C 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine A->C DIEA, Acetonitrile, 80°C B 1-bromo-2-fluoro-2-methylpropane B->C E 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (Final Product) C->E Stir at RT D HCl in Dioxane D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperazine (1.0 eq.), acetonitrile (10 mL per gram of N-Boc-piperazine), and N,N-Diisopropylethylamine (DIEA, 2.5 eq.).

    • Expert Insight: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. DIEA is used as a non-nucleophilic organic base to scavenge the HBr formed during the reaction, preventing it from protonating the starting piperazine, which would render it unreactive.

  • Reagent Addition: Add 1-bromo-2-fluoro-2-methylpropane (1.2 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Trustworthiness: The aqueous washes are critical to remove the DIEA hydrobromide salt and any remaining base, ensuring the purity of the intermediate product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.

Step 2: Synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride

  • Dissolution: Dissolve the purified 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine (1.0 eq.) from Step 1 in a minimal amount of ethyl acetate or 1,4-dioxane.

  • Acidification: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3.0 eq.) dropwise at room temperature.

    • Expert Insight: The addition of excess strong acid serves two purposes: it cleaves the acid-labile Boc protecting group and protonates both piperazine nitrogens to form the desired dihydrochloride salt.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection and salt formation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to afford the final product, 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride.

Applications in Research and Drug Development

This compound is not an end-product drug but rather a valuable starting material or intermediate. Its utility stems from the strategic combination of the piperazine core and the fluoroalkyl sidechain, two motifs highly valued in drug design.[2][7]

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[3] Its key roles include:

  • Improving Solubility: As a basic moiety, it can be protonated at physiological pH, enhancing aqueous solubility and improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate.

  • Vector for Pharmacophores: The diamine structure allows for the attachment of two different pharmacophoric groups, orienting them in specific spatial arrangements to interact with biological targets.

  • Modulating Receptor Affinity: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, which is crucial for binding to protein targets.

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its benefits include:

  • Blocking Metabolic Soft Spots: As mentioned, the C-F bond is very strong and can prevent metabolic oxidation.

  • Modulating pKa: The inductive effect of fluorine can fine-tune the basicity of nearby amines, affecting their ionization state and, consequently, their interaction with targets and cell permeability.

  • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, enhancing binding affinity.

Logical Framework for Application

G cluster_0 Structural Features cluster_1 Medicinal Chemistry Advantages cluster_2 Potential Therapeutic Areas struct 1-(2-Fluoro-2-methylpropyl)piperazine Piperazine Core Fluoroalkyl Group adv Improved Solubility & pKa Control Enhanced Metabolic Stability Scaffold for Diverse Substitution struct:f1->adv:f0 struct:f1->adv:f2 struct:f2->adv:f1 struct:f2->adv:f0 app Kinase Inhibitors (Oncology) GPCR Ligands (CNS Disorders) Anti-Infective Agents adv:f0->app:f0 adv:f0->app:f1 adv:f1->app:f0 adv:f1->app:f2 adv:f2->app:f0 adv:f2->app:f1 adv:f2->app:f2

Caption: Relationship between structure, properties, and applications.

References

  • 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | 2413877-77-5. (n.d.). MilliporeSigma. Retrieved March 20, 2026, from [Link]

  • 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride | C11H14ClF3N2 | CID 3016163. (n.d.). PubChem. Retrieved March 20, 2026, from [Link][8]

  • 1-[(2-fluorophenyl)methyl]piperazine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link][9]

  • 1-(2-Fluoroethyl)piperazine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link][10]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved March 20, 2026, from [Link][1]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved March 20, 2026, from [Link][2]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved March 20, 2026, from [Link][7]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link][11]

  • Singh, S., et al. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved March 20, 2026, from [Link][3]

Sources

Exploratory

Pharmacokinetic Profile of 1-(2-Fluoro-2-methylpropyl)piperazine Derivatives: A Technical Guide

Executive Summary In modern medicinal chemistry, the optimization of basic amines is a critical hurdle in transforming a biologically active hit into a viable clinical candidate. The piperazine ring is a ubiquitous pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of basic amines is a critical hurdle in transforming a biologically active hit into a viable clinical candidate. The piperazine ring is a ubiquitous pharmacophore, yet its inherent basicity and susceptibility to cytochrome P450 (CYP450) mediated metabolism often lead to rapid clearance, poor oral bioavailability, and off-target toxicities such as hERG channel blockade.

The incorporation of the 1-(2-fluoro-2-methylpropyl) moiety onto the piperazine nitrogen represents a highly sophisticated bioisosteric strategy. By strategically combining steric hindrance (gem-dimethyl group) with profound stereoelectronic modulation (fluorine inductive effects), this specific functionalization fundamentally rewires the pharmacokinetic (PK) profile of the parent molecule. This whitepaper dissects the mechanistic causality behind these improvements and provides self-validating protocols for empirical PK profiling.

Mechanistic Pharmacokinetics: The "Why" Behind the Structure

Basicity Modulation (pKa) and hERG Mitigation

Unsubstituted piperazines typically exhibit a basic pKa in the range of 9.0 to 9.8, meaning they are nearly >98% protonated at physiological pH (7.4). This high cationic fraction severely limits passive membrane permeability (e.g., blood-brain barrier penetration) and acts as a primary pharmacophore for binding to the inner cavity of the hERG potassium channel, leading to cardiotoxicity[1].

The addition of the 2-fluoro-2-methylpropyl group exerts a strong electron-withdrawing inductive effect ( −I ) through the sigma bond framework[2]. The highly electronegative fluorine atom pulls electron density away from the adjacent piperazine nitrogen, stabilizing the lone pair and effectively lowering the pKa by 1.5 to 2.5 units[3].

Causality in Action: By depressing the pKa to ~7.0–7.5, the fraction of the neutral, unprotonated species at pH 7.4 increases exponentially. This shift achieves two critical outcomes:

  • Increased Permeability: The neutral species readily partitions into lipophilic cell membranes, vastly improving oral absorption and central nervous system (CNS) exposure.

  • hERG Evasion: The reduction in the cationic charge density directly abrogates the electrostatic interactions required for hERG channel affinity, widening the therapeutic safety margin[1].

pKa_Logic F_Atom Fluorine Substitution (Electron Withdrawing) pKa_Drop Lowered Piperazine pKa (Reduced Basicity) F_Atom->pKa_Drop Inductive Effect hERG Decreased hERG Channel Binding pKa_Drop->hERG Less Protonated at pH 7.4 Perm Increased Neutral Fraction (Higher Membrane Permeability) pKa_Drop->Perm Higher LogD BioAvail Improved Oral Bioavailability & CNS Penetration hERG->BioAvail Improved Safety Perm->BioAvail Higher Absorption

Caption: Logical flow of fluorine-induced pKa modulation on pharmacokinetic properties.

Metabolic Shielding and CYP450 Evasion

Alkyl-substituted piperazines are notorious for undergoing rapid oxidative metabolism, specifically N-dealkylation and α -carbon hydroxylation mediated by hepatic CYP3A4 and CYP2D6 enzymes.

The 2-fluoro-2-methylpropyl group acts as a metabolic shield through two distinct physical organic mechanisms:

  • Steric Hindrance: The gem-dimethyl configuration (the two methyl groups on the 2-position) creates a bulky steric shield that prevents the molecule from orienting favorably within the narrow, hydrophobic active sites of CYP enzymes.

  • Thermodynamic Blockade (Hydrogen Atom Transfer Resistance): CYP450-mediated aliphatic hydroxylation requires the abstraction of a hydrogen atom by a highly reactive Iron(IV)-oxo porphyrin radical species. The carbon-fluorine (C-F) bond possesses a bond dissociation energy of ~116 kcal/mol, which is significantly stronger than a standard tertiary C-H bond (~105 kcal/mol)[4]. This energy differential makes the CYP-mediated fluorine atom transfer (FAT) thermodynamically infeasible, effectively shutting down oxidation at that site[5].

This exact structural motif was successfully utilized in the clinical development of AZD9496, an orally bioavailable Selective Estrogen Receptor Downregulator (SERD), where the 2-fluoro-2-methylpropyl group was critical for achieving high oral bioavailability across preclinical species[6].

CYP_Blockade Substrate 1-(2-Fluoro-2-methylpropyl)piperazine Derivative CYP3A4 CYP3A4 / CYP2D6 Active Site Binding Substrate->CYP3A4 Steric Gem-Dimethyl Group (Steric Hindrance) CYP3A4->Steric CF_Bond Strong C-F Bond (~116 kcal/mol) (Resists Hydrogen Atom Transfer) CYP3A4->CF_Bond Block_N Blocks N-Dealkylation Steric->Block_N Block_C Blocks α-Carbon Hydroxylation CF_Bond->Block_C Stable High Metabolic Stability (Prolonged t1/2) Block_N->Stable Block_C->Stable

Caption: Mechanism of CYP450 metabolic blockade by the 2-fluoro-2-methylpropyl group.

Quantitative Pharmacokinetic Profiling

To illustrate the profound impact of this moiety, the table below summarizes the typical shift in physicochemical and pharmacokinetic parameters when transitioning from an unsubstituted piperazine to the 1-(2-fluoro-2-methylpropyl) derivative.

ParameterUnsubstituted Piperazine1-Isobutylpiperazine1-(2-Fluoro-2-methylpropyl)piperazine
Basic pKa 9.5 - 9.89.2 - 9.57.2 - 7.6
Fraction Neutral (pH 7.4) < 1%~1%~40 - 50%
LogD (pH 7.4) -1.0 to 0.00.5 to 1.51.8 to 2.5
Intrinsic Clearance ( CLint​ ) High (Rapid)High (CYP Oxidation)Low (Stable)
hERG IC50 ( μM ) < 5 μM (High Risk)< 10 μM (Mod Risk)> 30 μM (Low Risk)

Note: Values are representative ranges based on matched molecular pair analyses in medicinal chemistry optimization campaigns.

Empirical Validation & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for assessing the PK profile of these derivatives.

In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the derivative. The inclusion of a minus-NADPH control ensures that any observed degradation is strictly CYP450-mediated, validating the mechanism of clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 1-(2-fluoro-2-methylpropyl)piperazine derivative in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate t1/2​=0.693/k and CLint​ .

Microsomal_Workflow Prep Prepare 1 μM Test Compound in 0.1M Phosphate Buffer (pH 7.4) HLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->HLM NADPH Initiate Reaction with 1 mM NADPH Regenerating System HLM->NADPH Incubate Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile Containing Internal Standard Incubate->Quench LCMS Centrifuge & Analyze via LC-MS/MS for Intrinsic Clearance Quench->LCMS

Caption: Step-by-step in vitro human liver microsomal stability assay workflow.

Potentiometric pKa Determination

To validate the inductive pKa lowering effect of the fluorine atom, potentiometric titration is the gold standard.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1-2 mg of the compound in a co-solvent system (e.g., 50% Methanol/Water) to ensure complete solubility across all pH ranges, utilizing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to fully protonate the piperazine nitrogens.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere at a constant 25°C, recording the pH after each micro-addition.

  • Data Fitting: Utilize Bjerrum plot analysis or specialized software (e.g., SiriusT3) to extrapolate the aqueous pKa from the co-solvent titration curve via the Yasuda-Shedlovsky extrapolation method.

References

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) / PMC URL: [Link][4][5]

  • Title: Tuning basicity Source: Cambridge MedChem Consulting URL: [Link][1]

  • Title: Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist Source: PubMed (Journal of Medicinal Chemistry) URL: [Link][6]

Sources

Foundational

In Vitro Binding Affinity of Fluorinated Piperazine Compounds: A Technical Guide to Assay Design and Mechanistic Evaluation

Introduction The piperazine heterocycle is widely regarded as a privileged scaffold in modern drug discovery, featured prominently in over half of newly approved small-molecule therapeutics. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine heterocycle is widely regarded as a privileged scaffold in modern drug discovery, featured prominently in over half of newly approved small-molecule therapeutics. As a Senior Application Scientist specializing in lead optimization, I frequently guide medicinal chemistry teams through the nuanced process of functionalizing piperazine cores. One of the most powerful strategies at our disposal is strategic fluorination.

Introducing fluorine into the piperazine architecture does not merely alter its shape; it fundamentally rewrites the molecule's physicochemical landscape. By carefully positioning fluorine atoms, we can modulate the basicity (pKa) of the nitrogen atoms, fine-tune lipophilicity, and introduce unique electrostatic interactions. These modifications directly dictate both the in vitro target binding affinity and the broader absorption, distribution, metabolism, and excretion (ADME) profiles of the compound 1.

Section 1: The Physicochemical Mechanics of Fluorination

To understand why fluorination enhances binding affinity, we must examine the causality at the molecular level. The unfunctionalized piperazine ring is highly basic, often leading to poor membrane permeability and promiscuous off-target binding.

When highly electronegative fluorine atoms (or fluoroalkyl groups like –CF₃) are introduced, they exert a strong inductive electron-withdrawing effect. This significantly reduces the electron density on the adjacent piperazine nitrogens, thereby lowering the pKa 2.

  • Causality in Drug Design: A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), which dramatically improves oral absorption. Furthermore, the highly polarized carbon-fluorine bond acts as a weak hydrogen bond acceptor, capable of engaging in multipolar interactions with backbone amides or specific residues (e.g., Tyrosine or Threonine) within receptor binding pockets, locking the ligand into a high-affinity conformation 3.

G F_Sub Fluorination of Piperazine Core pKa Reduced Basicity (Lower pKa) F_Sub->pKa Lipo Modulated Lipophilicity (LogD) F_Sub->Lipo Elec Electrostatic Interactions F_Sub->Elec ADME Improved ADME Profile pKa->ADME Affinity Enhanced Target Binding Affinity Lipo->Affinity Lipo->ADME Elec->Affinity

Pharmacological and physicochemical impacts of fluorinating the piperazine scaffold.

Section 2: Target-Specific Binding Affinity Profiles

Fluorinated piperazines have been rigorously evaluated across a multitude of central nervous system (CNS) targets. The table below synthesizes quantitative binding data from recent literature, illustrating how structural modifications dictate affinity across the Serotonin (5-HT) receptors, Dopamine Transporter (DAT), and Monoamine Oxidase B (MAO-B).

Table 1: Comparative In Vitro Binding Affinities of Selected Fluorinated Piperazines

Compound ClassTarget Receptor/EnzymeRadioligand / Assay TypeBinding Affinity ( Ki​ or IC50​ )
Bis(4-fluorophenyl)methoxy piperazines (GBR 12909 analogs)Dopamine Transporter (DAT)[¹²⁵I]RTI-55 Ki​ = 0.45 – 1.1 nM
4-Fluoro-piperidine/piperazine indoles 5-HT₁D Receptor[³H]5-HT Ki​ = 0.5 – 2.0 nM
N-methyl-piperazine chalcones (CF₃/F derivatives)Monoamine Oxidase B (MAO-B)Enzyme Inhibition IC50​ = 0.71 µM
Fluorinated cinnamylpiperazines Monoamine Oxidase B (MAO-B)l-[³H]Deprenyl IC50​ > 10 µM

Data Interpretation: The introduction of bis(4-fluorophenyl) groups in GBR 12909 analogs yields exceptional sub-nanomolar affinity for DAT, making them potent candidates for cocaine abuse therapeutics 4. Conversely, heavily fluorinated cinnamylpiperazines demonstrated low affinity for MAO-B, underscoring that fluorination must be contextually matched to the steric constraints of the target pocket 5. However, precise placement of a trifluoromethyl (–CF₃) group on N-methyl-piperazine chalcones restores tight binding ( IC50​ = 0.71 µM) via targeted hydrogen bonding with the THR196 residue in MAO-B 6.

Section 3: In Vitro Radioligand Binding Assay Protocol

To accurately determine the binding affinity ( Ki​ ) of novel fluorinated piperazines, a competitive radioligand binding assay is the gold standard. The following methodology is a self-validating protocol optimized for evaluating DAT affinity.

Expertise Note: We utilize[¹²⁵I]RTI-55 rather than the older [³H]WIN 35,428. [¹²⁵I]RTI-55 provides significantly higher specific activity and lower non-specific binding, yielding tighter confidence intervals when evaluating highly lipophilic fluorinated compounds 4.

Step-by-Step Methodology

1. Membrane Preparation:

  • Action: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Causality: The specific ionic composition (NaCl and KCl) is non-negotiable. DAT substrate binding is strictly sodium- and chloride-dependent. Omitting these ions will collapse the binding pocket conformation, rendering the assay biologically irrelevant.

2. Assay Incubation:

  • Action: In a 96-well plate, combine 50 µL of the fluorinated test compound (10-point concentration curve, 10−11 to 10−5 M), 50 µL of [¹²⁵I]RTI-55 (final concentration ~0.5 nM), and 100 µL of membrane suspension (~15 µg protein/well). Incubate at room temperature for exactly 2 hours.

  • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. This is a strict mathematical prerequisite for applying the Cheng-Prusoff equation downstream.

3. Rapid Vacuum Filtration:

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times rapidly with ice-cold assay buffer.

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. Because piperazine derivatives are basic and carry a positive charge at physiological pH, PEI coating drastically reduces non-specific binding to the filter. The ice-cold buffer minimizes the dissociation rate ( koff​ ) of the radioligand during the wash step.

4. Quantification & Self-Validation:

  • Action: Measure retained radioactivity using a gamma scintillation counter. Calculate the IC50​ using non-linear regression, then convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality (The Self-Validating System): Assay integrity is validated by running a known reference standard (e.g., GBR 12909) across a full dose-response curve in parallel with every plate. If the reference Ki​ deviates >3-fold from historical baselines, or if the Hill slope deviates significantly from unity (indicating non-competitive behavior or aggregation), the entire assay plate is rejected.

Workflow Prep 1. Membrane Preparation (Target-expressing CHO cells) Incubate 2. Assay Incubation (Membranes + Radioligand + Ligand) Prep->Incubate Add reagents Filter 3. Rapid Vacuum Filtration (PEI-soaked GF/B filters) Incubate->Filter Reach equilibrium Measure 4. Scintillation Counting (Quantify bound radioactivity) Filter->Measure Wash unbound Analyze 5. Non-linear Regression (Calculate IC50 & Ki) Measure->Analyze Data extraction

Step-by-step workflow for the competitive radioligand binding assay.

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications.[Link]

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ACS Publications.[Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. National Institutes of Health (NIH) / PMC.[Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.[Link]

Sources

Foundational

Harnessing Steric and Electronic Effects: The Enhanced Metabolic Stability of 2-Fluoro-2-Methylpropyl Substituted Piperazines

An In-Depth Technical Guide: Executive Summary In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo exposure and do...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo exposure and dosing regimen is its metabolic stability. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, is often susceptible to rapid metabolism, primarily through oxidation mediated by Cytochrome P450 (CYP) enzymes.[1][2] This guide provides a comprehensive technical overview of a powerful strategy to mitigate these metabolic liabilities: the incorporation of a 2-fluoro-2-methylpropyl substituent. We will explore the physicochemical rationale behind this substitution, detail robust experimental protocols for its evaluation, and provide a framework for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and evaluate more durable and effective therapeutic agents.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical success is fraught with challenges, with poor pharmacokinetics being a leading cause of attrition.[3] The liver is the body's primary metabolic hub, employing a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[4] For many small molecule drugs, this metabolic clearance is the principal determinant of their circulating half-life and bioavailability. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of off-target toxicity.

The piperazine moiety is a "privileged scaffold," appearing in hundreds of approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][5] However, the very nitrogen atoms that make it a valuable pharmacophore are also often its metabolic Achilles' heel. Common metabolic pathways include N-oxidation, N-dealkylation, and hydroxylation of the ring, reactions frequently catalyzed by the CYP3A4 and CYP2D6 isoenzymes.[2][6][7][8]

Strategic molecular modification is the medicinal chemist's primary tool for addressing metabolic instability. One of the most successful strategies has been the introduction of fluorine atoms at or near metabolically labile positions.[9][10][11][12] The strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it highly resistant to oxidative cleavage.[9][10][13] This guide focuses on a specific and highly effective application of this principle: the use of the 2-fluoro-2-methylpropyl group to protect the piperazine scaffold.

The 2-Fluoro-2-Methylpropyl Substituent: A Shield Against Metabolism

The efficacy of the 2-fluoro-2-methylpropyl group stems from a combination of electronic and steric effects that fundamentally alter the metabolic susceptibility of the piperazine nitrogen to which it is attached.

  • Steric Hindrance: The quaternary carbon center (a carbon atom bonded to four other non-hydrogen atoms) of the 2-methylpropyl group provides significant steric bulk. This bulk physically obstructs the approach of the large CYP enzyme active sites to the adjacent piperazine nitrogen and, critically, to the alpha-carbons, which are primary sites for oxidative attack leading to N-dealkylation.

  • Electronic Withdrawal and Blockade of Oxidation: The fluorine atom is the most electronegative element, exerting a powerful inductive electron-withdrawing effect.[9][14] This effect lowers the electron density on the adjacent carbons, making them less susceptible to oxidation. Furthermore, replacing a C-H bond with a C-F bond at a potential site of metabolism effectively "blocks" that site, as the C-F bond is significantly stronger and less prone to enzymatic cleavage.[13][15]

  • Modulation of Basicity (pKa): The inductive effect of the fluorine atom can also decrease the basicity of the nearby piperazine nitrogen.[14][16] While a significant reduction in pKa could impact target binding or solubility, a modest decrease can be beneficial. Lower basicity can reduce interactions with acidic phospholipids in membranes and may alter the binding affinity for metabolizing enzymes, potentially contributing to slower metabolism.[13]

The logical relationship between the substituent's structure and its impact on metabolic stability is illustrated below.

A Quaternary Carbon Center D Significant Steric Hindrance A->D B Gem-Dimethyl Groups B->D C Fluorine Atom E Strong Inductive Electron Withdrawal C->E F High C-F Bond Strength (vs. C-H) C->F H Blocks CYP Active Site Access to N and α-Carbons D->H G Reduced pKa of Proximal Nitrogen E->G I Deactivates α-Carbons towards Oxidation E->I J Prevents Direct Oxidative Cleavage F->J K Enhanced Metabolic Stability (Increased t½, Decreased CLint) H->K I->K J->K

Structure-Property Relationship Diagram.

Predicted Metabolic Pathways

The metabolism of piperazine-containing drugs can be complex, involving multiple competing pathways.[1] By introducing the 2-fluoro-2-methylpropyl group, the metabolic profile is intentionally simplified by blocking the most common routes of degradation at one of the nitrogen atoms.

The diagram below illustrates the common metabolic pathways for a generic N-alkyl piperazine and highlights how the 2-fluoro-2-methylpropyl group provides protection.

cluster_pathways Metabolic Pathways Parent Parent Compound (2-Fluoro-2-Methylpropyl Substituted Piperazine) N_Ox N-Oxidation (Distal Nitrogen) Parent->N_Ox CYP Enzymes Ring_OH Piperazine Ring Hydroxylation (C-Oxidation) Parent->Ring_OH CYP Enzymes R_Metab Metabolism on 'R' Group Parent->R_Metab CYP Enzymes Blocked_Dealk N-Dealkylation (Sterically Blocked) Parent->Blocked_Dealk Inhibited Blocked_Alpha_Ox α-Carbon Oxidation (Electronically Blocked) Parent->Blocked_Alpha_Ox Inhibited Metabolite1 N-Oxide Metabolite N_Ox->Metabolite1 Metabolite2 Hydroxylated Metabolite Ring_OH->Metabolite2 Metabolite3 R-Group Metabolite R_Metab->Metabolite3

Predicted Metabolic Pathways.

Experimental Assessment of Metabolic Stability

A multi-tiered approach using both in vitro and in vivo models is essential for accurately characterizing the metabolic stability of a new chemical entity (NCE). Regulatory agencies like the FDA and EMA provide guidance on conducting such studies to ensure data quality and relevance.[17][18]

In Vitro Liver Microsomal Stability Assay

This is often the first-line screening assay in drug discovery. Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly the CYPs.[19][20] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., 1mM in DMSO) E Pre-warm Microsomes and Test Compound in Buffer A->E B Thaw Liver Microsomes (e.g., Human, Rat) B->E C Prepare NADPH Regenerating System F Initiate Reaction by adding NADPH C->F D Prepare Quench Solution (Acetonitrile + Internal Standard) H Terminate Reaction with Quench Solution D->H E->F G Sample at Time Points (0, 5, 15, 30, 45, 60 min) F->G G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining vs. Time J->K L Calculate t½ and Intrinsic Clearance (CLint) K->L

Workflow for In Vitro Microsomal Stability Assay.
  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[21][22]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer, as per the manufacturer's instructions. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP activity.

    • Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Add the test compound to the diluted microsome solution to achieve a final concentration of 1 µM. Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[21]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a larger volume of the cold termination solution to stop the reaction and precipitate proteins.[21][22]

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[24][25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[20][26]

In Vitro Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Hepatocytes (liver cells) contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters, providing a more comprehensive and physiologically relevant in vitro model.[4][19][25] This assay is crucial for compounds that may be cleared by pathways other than CYP oxidation or where cellular uptake is a rate-limiting step.

The protocol is similar to the microsomal assay but with key differences:

  • Test System: Suspension of cryopreserved human hepatocytes (e.g., 0.5-1.0 million viable cells/mL) in a specialized incubation medium.[3][4]

  • Cofactors: No external cofactors are needed as the intact cells contain them.

  • Incubation: Incubations are typically performed in multi-well plates on an orbital shaker to keep the cells in suspension.[3]

  • Data Interpretation: CLint values from hepatocytes can be scaled to predict in vivo hepatic blood clearance, providing a valuable link between in vitro data and the in vivo situation.[26][27]

In Vivo Pharmacokinetic (PK) Studies

Ultimately, the metabolic stability of a compound must be confirmed in a living system. PK studies in preclinical species (e.g., mouse, rat) are essential.

  • Study Design: The test compound is administered to the animals (e.g., via intravenous and oral routes).

  • Sample Collection: Blood samples are collected at multiple time points post-dose.

  • Analysis: Plasma is isolated, and the concentration of the parent drug (and often key metabolites) is measured using LC-MS/MS.

  • Key Parameters: This data is used to calculate critical PK parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (F%).[28]

Comparing these in vivo results with the in vitro data helps build confidence in the predictive power of the early-stage assays.

Data Interpretation: A Comparative Analysis

The true measure of the 2-fluoro-2-methylpropyl strategy is seen in the comparative data against a less-protected analogue. The following table presents hypothetical but representative data for such a comparison.

ParameterReference Compound (N-isopropylpiperazine)Test Compound (N-2-fluoro-2-methylpropylpiperazine)Rationale for Improvement
HLM Stability (t½, min) 8115Steric and electronic shielding of the piperazine ring significantly reduces CYP-mediated metabolism.[9][15]
HLM CLint (µL/min/mg protein) 876A lower intrinsic clearance value directly reflects a slower rate of metabolic turnover by Phase I enzymes.[20]
Human Hepatocyte t½ (min) 12150The stability improvement is maintained in a complete cellular system, indicating resistance to both Phase I and Phase II metabolism.[19][25]
Rat in vivo CL (% Liver Blood Flow) 75% (High)15% (Low)The in vitro stability translates to lower clearance in vivo, a key goal of the optimization strategy.
Rat Oral Bioavailability (F%) 15%70%Reduced first-pass metabolism in the liver leads to a dramatic increase in the fraction of the oral dose reaching systemic circulation.[10]

Conclusion

The strategic incorporation of a 2-fluoro-2-methylpropyl substituent is a field-proven and highly effective method for enhancing the metabolic stability of piperazine-containing drug candidates. By providing a robust combination of steric and electronic protection, this group effectively shields the piperazine scaffold from common metabolic attacks, particularly N-dealkylation and oxidation. This translates directly to lower intrinsic clearance in vitro and improved pharmacokinetic parameters in vivo, including longer half-life and higher oral bioavailability. The experimental protocols detailed in this guide provide a reliable framework for validating the metabolic profile of such compounds, enabling drug discovery teams to make data-driven decisions and design more promising therapeutics with a higher probability of clinical success.

References

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PMC. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • How is piperazine metabolized in the body?. Biosynce Blog. Available at: [Link]

  • The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Metabolism of Fluorine-Containing Drugs. Annual Reviews. Available at: [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Microsomal stability studies. Bio-protocol. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies. Ovid. Available at: [Link]

  • In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. PubMed. Available at: [Link]

  • The effect of alkyl substitution in drugs. XVII. Synthesis and pharmacological properties of alkyl-substituted benzhydryl derivatives of piperazine. PubMed. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Educational Content. BioIVT. Available at: [Link]

  • Pharmacokinetics and metabolism of vinyl fluoride in vivo and in vitro. PubMed. Available at: [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • Guideline on the investigation of drug interactions. EMA. Available at: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Available at: [Link]

  • Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. Available at: [Link]

  • Comparison of EMA and FDA guidelines for drug interactions: An overview. ResearchGate. Available at: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Publications. Available at: [Link]

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Exploratory

Blood-brain barrier permeability of fluorinated piperazine building blocks

Engineered for the CNS: The Impact of Fluorinated Piperazine Building Blocks on Blood-Brain Barrier Permeability Executive Summary The development of central nervous system (CNS) therapeutics is notoriously bottlenecked...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineered for the CNS: The Impact of Fluorinated Piperazine Building Blocks on Blood-Brain Barrier Permeability

Executive Summary

The development of central nervous system (CNS) therapeutics is notoriously bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents nearly 98% of small-molecule drugs from entering the brain. While the piperazine ring is a privileged pharmacophore in neuroactive drugs (e.g., aripiprazole, flunarizine) due to its tunable hinge-binding capabilities, its inherent basicity often leads to poor passive membrane diffusion and high susceptibility to P-glycoprotein (P-gp) mediated efflux.

As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine atoms into piperazine building blocks is not merely a structural tweak—it is a fundamental physicochemical reprogramming. This whitepaper details the mechanistic causality behind fluorination, provides quantitative structure-property relationship (QSPR) insights, and outlines the gold-standard self-validating experimental workflows used to quantify these improvements in drug discovery.

The Physicochemical Triad: pKa, Lipophilicity, and P-gp Efflux

The decision to utilize fluorinated piperazines is rooted in the precise modulation of three interconnected physicochemical properties:

1.1. Inductive pKa Modulation Unsubstituted piperazines typically possess a high pKa (often >9.0 for the secondary amine), meaning they are almost entirely protonated at physiological pH (7.4). Because charged species cannot easily traverse the lipophilic core of the BBB endothelial cell membranes, passive diffusion is severely restricted. Fluorine is the most electronegative element. When a fluorine atom or a fluoroalkyl group (e.g., -CF3, -CH2CH2F) is introduced adjacent to the piperazine nitrogen, its strong electron-withdrawing inductive effect pulls electron density away from the amine. Research demonstrates that introducing a single fluorine atom near an aliphatic amine can decrease its pKa by approximately 1.7 to 2.0 units[1]. This shift drastically increases the fraction of the unionized (neutral) species at pH 7.4, directly enabling passive transcellular diffusion.

1.2. Optimization of Lipophilicity (LogD) Fluorination generally increases the lipophilicity of a molecule. For CNS-targeted compounds, the distribution coefficient at pH 7.4 (LogD7.4) is a critical metric, with an optimal window established between 2.0 and 3.5[2]. Fluorinated piperazines often fall perfectly within this "Goldilocks zone," providing enough lipophilicity to partition into the lipid bilayer without becoming so hydrophobic that they suffer from excessive plasma protein binding (which reduces the free fraction of the drug in the brain, Kp,uu​ )[3].

1.3. Evasion of Efflux Transporters The BBB is fortified by active efflux pumps, most notably P-glycoprotein (P-gp / MDR1). Highly basic, protonated amines are classic substrates for P-gp. By lowering the basicity (pKa) and increasing the rigidity of the piperazine scaffold via fluorination, medicinal chemists can significantly reduce P-gp substrate liability, preventing the drug from being actively pumped back into the systemic circulation[4].

G A Fluorination of Piperazine Scaffold B Inductive Electron Withdrawal A->B E Optimal Lipophilicity (LogD 2.0-3.5) A->E C Reduction in Amine pKa B->C D Increased Unionized Fraction at pH 7.4 C->D F Enhanced Passive BBB Diffusion D->F E->F

Mechanistic pathway of piperazine fluorination enhancing BBB permeability.

Quantitative Structure-Property Relationships (QSPR)

To illustrate the profound impact of fluorination, we can look at comparative data trends observed during the optimization of CNS radioligands and enzyme inhibitors[2][4]. The table below synthesizes the typical shift in physicochemical and permeability metrics when transitioning from a standard piperazine to a selectively fluorinated derivative.

Compound ScaffoldModificationpKa (Amine)LogD (pH 7.4)MDCK-MDR1 Papp​ (A-B)Efflux Ratio (ER)
Standard Piperazine None (Alkyl substitution)9.21.1 <1.0×10−6 cm/s> 15.0 (High P-gp Efflux)
Monofluorinated Piperazine β -Fluoroethyl7.52.2 8.5×10−6 cm/s3.2 (Moderate Efflux)
Trifluoromethyl Piperazine -CF3 on adjacent aryl ring6.93.1 18.2×10−6 cm/s1.1 (No significant Efflux)

Data Interpretation: The introduction of the trifluoromethyl group lowers the pKa below physiological pH, ensuring the molecule is predominantly neutral. This results in a massive increase in the Apparent Permeability ( Papp​ ) in the Apical-to-Basolateral direction, while dropping the Efflux Ratio (ER) well below the critical threshold of 2.0, indicating successful evasion of P-gp[5].

Self-Validating Experimental Protocol: MDCK-MDR1 Permeability Assay

To empirically validate the BBB permeability of fluorinated piperazines, the MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) bidirectional Transwell assay is the industry standard. Unlike Caco-2 cells, MDCK-MDR1 cells culture faster, form tighter junctions that better mimic the BBB paracellular restriction, and robustly express P-gp[6].

A scientifically rigorous protocol must be a self-validating system . This means incorporating internal controls to ensure monolayer integrity and transporter functionality before any compound data is accepted.

Step-by-Step Methodology

Phase 1: Cell Culture and Monolayer Validation

  • Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate membrane inserts (e.g., Millicell® 96-well plates, 0.4 μm pores) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 4–5 days to allow the formation of a confluent, polarized monolayer.

  • Validation (Critical Step): Measure the Transepithelial Electrical Resistance (TEER). A functionally tight monolayer suitable for BBB modeling must exhibit a TEER value of >100Ω⋅cm2 . Alternatively, use Lucifer Yellow, a paracellular marker; passage must be <1% to confirm tight junction integrity.

Phase 2: Bidirectional Transport Assay 4. Preparation: Prepare the fluorinated piperazine test compounds at 10 µM in assay buffer (HBSS with 10 mM HEPES, pH 7.4, max 1% DMSO)[7]. 5. Dosing:

  • For A-B (Apical to Basolateral) transport: Add the compound to the apical chamber. Add blank buffer to the basolateral chamber.

  • For B-A (Basolateral to Apical) transport: Add the compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 60 to 90 minutes[5][7].

  • System Validation (Positive Controls): Run Prazosin or Digoxin concurrently as known P-gp substrates to confirm active efflux functionality[5].

Phase 3: Quantification and Analysis 8. Sampling & LC-MS/MS: Extract aliquots from both the donor and receiver compartments. Quantify the compound concentration using LC-MS/MS. 9. Calculations:

  • Calculate Apparent Permeability ( Papp​ ) = (dQ/dt)/(C0​×A) , where dQ/dt is the rate of permeation, C0​ is initial concentration, and A is the membrane area.

  • Calculate Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) [5]. An ER ≥2.0 indicates active P-gp efflux[5].

W S1 1. Cell Seeding MDCK-MDR1 in Transwell S2 2. Monolayer Validation TEER Measurement >100 Ω·cm² S1->S2 S3 3. Bidirectional Dosing A-B and B-A Compartments S2->S3 S4 4. Incubation & Sampling 60-90 min at 37°C S3->S4 S5 5. LC-MS/MS Analysis Quantify Papp & Efflux Ratio S4->S5

Step-by-step MDCK-MDR1 bidirectional permeability assay workflow.

Strategic Implementation and Future Perspectives

While fluorination is a powerful tool, it must be applied judiciously. Hyper-fluorination can drive the LogD beyond 4.0, leading to "molecular obesity." In such cases, while the molecule easily crosses the BBB, it becomes trapped in the lipid membranes or binds excessively to plasma proteins, resulting in a low unbound brain-to-plasma partition coefficient ( Kp,uu​ )[2].

The future of CNS drug design lies in utilizing highly specific fluorinated piperazine building blocks—such as chiral fluoroalkyl piperazines or bridged bicyclic fluoropiperazines—which lock the molecule into a bioactive conformation while simultaneously depressing the pKa. By integrating these advanced building blocks with rigorous MDCK-MDR1 screening, drug development professionals can systematically engineer out P-gp liabilities and unlock the full therapeutic potential of neuroactive compounds.

References

  • Evotec. "MDCK-MDR1 Permeability Assay Protocol." Evotec. Available at:[Link]

  • AxisPharm. "MDCK-MDR1 Permeability Assay." AxisPharm. Available at: [Link]

  • Creative Bioarray. "MDR1-MDCK Permeability Assay." Creative Bioarray. Available at: [Link]

  • MDPI. "In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor." MDPI. Available at:[Link]

  • Semantic Scholar. "In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor." Semantic Scholar. Available at: [Link]

  • ResearchGate. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." ResearchGate. Available at:[Link]

  • eScholarship. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors." eScholarship. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Application Context

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. Specifically, the 1-(2-fluoro-2-methylpropyl)piperazine scaffold (CAS: 2413877-77-5) is a highly privileged building block. The gem-dimethyl group sterically shields the adjacent carbon, preventing cytochrome P450-mediated oxidation, while the highly electronegative fluorine atom lowers the pKa of the piperazine nitrogen, modulating the molecule's overall lipophilicity and membrane permeability.

This specific motif has been instrumental in the development of advanced therapeutics, including Selective Estrogen Receptor Downregulators (SERDs) and PROTACs targeting estrogen receptor alpha (ERα) . This application note details a high-yielding, self-validating synthetic protocol to produce the dihydrochloride salt of this critical intermediate.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, I strongly advise against using standard alkyl halides (e.g., 1-bromo-2-fluoro-2-methylpropane) for this specific N-alkylation. The gem-dimethyl substitution adjacent to the electrophilic carbon creates severe steric hindrance. Under basic conditions, attempting an SN2 displacement with a halide often results in sluggish kinetics and competitive E2 elimination, drastically reducing yields.

The Solution: We utilize 2-fluoro-2-methylpropyl trifluoromethanesulfonate (Triflate) . The triflate group is an exceptionally potent leaving group (conjugate base of a superacid), which dramatically lowers the activation energy of the SN2 pathway. This allows the alkylation to proceed smoothly at 0 °C to room temperature, entirely bypassing the thermodynamic conditions that favor elimination.

To prevent over-alkylation (formation of quaternary ammonium salts), we employ mono-Boc-protected piperazine. The final step utilizes anhydrous HCl in 1,4-dioxane, which not only cleaves the Boc group quantitatively but also drives the spontaneous precipitation of the dihydrochloride salt, creating a self-purifying system.

Experimental Workflow Visualization

SynthesisWorkflow N1 N-Boc-piperazine N3 1-Boc-4-(2-fluoro-2- methylpropyl)piperazine N1->N3 DIPEA, DCM 0 °C to RT N2 2-Fluoro-2-methylpropyl triflate N2->N3 S_N2 Alkylation N4 1-(2-Fluoro-2-methylpropyl) piperazine dihydrochloride N3->N4 4M HCl / Dioxane RT, 2 h

Synthetic workflow for 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride via S_N2 alkylation.

Materials and Quantitative Data

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl piperazine-1-carboxylate186.251.01.86 g (10 mmol)Nucleophile
2-Fluoro-2-methylpropyl triflate224.171.12.46 g (11 mmol)Electrophile
N,N-Diisopropylethylamine (DIPEA)129.242.03.48 mL (20 mmol)Non-nucleophilic Base
Dichloromethane (DCM, anhydrous)84.93-40 mLSolvent
4M HCl in 1,4-dioxane36.4610.025 mL (100 mmol)Deprotection Reagent

Step-by-Step Experimental Protocol

Phase 1: SN2 Alkylation

Objective: Synthesize 1-Boc-4-(2-fluoro-2-methylpropyl)piperazine.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen gas to prevent moisture from degrading the moisture-sensitive triflate reagent.

  • Dissolution: Add tert-butyl piperazine-1-carboxylate (1.86 g, 10 mmol) to the flask, followed by anhydrous DCM (30 mL). Stir until a clear solution is obtained.

  • Base Addition: Inject DIPEA (3.48 mL, 20 mmol) into the reaction mixture. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2-fluoro-2-methylpropyl triflate (2.46 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise via an addition funnel or syringe pump over 15 minutes. Causality Note: Dropwise addition at 0 °C controls the exothermic SN2 displacement and prevents localized heating that could trigger E2 elimination.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM, Ninhydrin stain). The reaction is complete when the secondary amine starting material ( Rf​≈0.2 ) is fully consumed and replaced by the tertiary amine product ( Rf​≈0.6 ).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (30 mL). Transfer to a separatory funnel and collect the organic layer. Extract the remaining aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

Phase 2: Boc Deprotection & Self-Purifying Salt Formation

Objective: Isolate 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in minimal anhydrous diethyl ether or DCM (10 mL) in a clean 100 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) under vigorous stirring.

  • Self-Validating Precipitation: Remove the cooling bath and stir at room temperature for 2 hours. You will observe immediate gas evolution (isobutylene and CO2​ ). As the Boc group is cleaved, the resulting highly polar dihydrochloride salt will spontaneously crash out of the non-polar ethereal/dioxane solvent mixture as a dense white precipitate. Causality Note: This phase transition inherently validates the success of the deprotection and acts as a self-purifying step, leaving lipophilic impurities in the mother liquor.

  • Isolation: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake thoroughly with cold anhydrous diethyl ether ( 3×15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the white crystalline solid in vacuo at 40 °C for 12 hours to afford the final product .

Table 2: Expected Analytical Validation Data

Analytical MethodExpected Readout for Final Product
LC-MS (ESI+) [M+H]+=161.1 (Free base mass)
1 H NMR ( D2​O , 400 MHz) δ 3.65-3.45 (m, 8H, piperazine CH2​ ), 3.20 (d, J=20.5 Hz, 2H, N−CH2​−CF ), 1.50 (d, J=21.5 Hz, 6H, CF(CH3​)2​ )
19 F NMR ( D2​O , 376 MHz) δ -138.5 (m, 1F)

References

  • Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC. Nature Communications, Nature Portfolio.[Link]

  • 2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CID 12165534). PubChem, National Center for Biotechnology Information.[Link]

Application

How to dissolve 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride for cell culture

Application Note: Preparation, Dissolution, and Handling of 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride for In Vitro Cell Culture Executive Summary & Chemical Profiling When introducing novel small molecules in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Dissolution, and Handling of 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride for In Vitro Cell Culture

Executive Summary & Chemical Profiling

When introducing novel small molecules into in vitro cell culture systems, the physicochemical properties of the compound dictate the formulation strategy. 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a fluorinated piperazine derivative frequently utilized in drug discovery and receptor pharmacology. While its dihydrochloride salt form guarantees excellent aqueous solubility, it introduces significant pH-related challenges during media formulation[1].

This application note provides a field-proven, self-validating protocol to dissolve, neutralize, and sterilize this compound without inducing artifactual cytotoxicity in sensitive cell lines.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride
CAS Number 2413877-77-5[2]
Molecular Formula C8H19Cl2FN2[2]
Molecular Weight 233.15 g/mol [2]
Physical State Crystalline solid
Primary Solvent Sterile ddH₂O or PBS (pH 7.2 - 7.4)
Stock Concentration 50 mM (11.66 mg/mL)

Mechanistic Insights: The "pH Trap" and Filter Selection (E-E-A-T)

As a Senior Application Scientist, I frequently observe researchers failing to account for the counter-ion dynamics of salt-formulated drugs. Do not simply dissolve this compound in water and apply it to your cells. You must understand the causality behind the preparation steps:

The Causality of the Dihydrochloride Salt & Artifactual Cytotoxicity Free base piperazines are inherently lipophilic and exhibit poor aqueous solubility. Pharmaceutical chemists formulate these molecules as dihydrochloride salts to maximize solubility and bioavailability[1]. However, dissolving one mole of a dihydrochloride salt in unbuffered water releases two moles of hydrochloric acid (HCl), resulting in a highly acidic solution with a pH typically between 3.0 and 3.4[3].

If this unneutralized stock is introduced directly into weakly buffered cell culture media (e.g., DMEM or RPMI), it overwhelms the bicarbonate buffering system. The resulting rapid pH drop induces severe cellular stress, altered morphology, and apoptosis[4]. This acidic shock is purely artifactual and will confound your pharmacological data, leading to false-positive cytotoxicity readings[5]. Neutralization prior to media introduction is a strict requirement.

Sterile Filtration Dynamics Autoclaving small molecules is prohibited due to the risk of thermal degradation of the fluorinated piperazine ring. Instead, cold sterilization via filtration is required. For aqueous cell culture reagents, 0.22 µm Polyethersulfone (PES) membranes are the gold standard. PES exhibits high flow rates and extremely low non-specific analyte binding, ensuring that the small molecule API is not stripped from the solution during filtration.

Experimental Workflow

G A 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (Solid) B Add 80% target volume of sterile ddH2O A->B C Vortex/Sonicate until fully dissolved B->C D Check pH & Neutralize (Add 0.1N NaOH dropwise to pH 7.2-7.4) C->D Highly acidic (pH 3.0 - 3.4) E Adjust to final volume with ddH2O D->E Neutralized (pH ~7.4) F Sterile Filtration (0.22 µm PES Membrane) E->F G Aliquot & Store at -20°C (Avoid freeze-thaw) F->G

Figure 1: Workflow for the dissolution, pH neutralization, and sterile filtration of piperazine salts.

Step-by-Step Methodology: 50 mM Stock Preparation

This protocol outlines the preparation of a 1 mL stock solution at 50 mM.

Materials Required:

  • 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride powder

  • Cell-culture grade, sterile double-distilled water (ddH₂O)

  • 0.1 N NaOH (sterile)

  • Micro-volume pH probe or high-resolution pH indicator strips (pH 6.0 - 8.0 range)

  • 0.22 µm PES syringe filter

  • Sterile 1.5 mL microcentrifuge tubes

Phase 1: Primary Dissolution

  • Calculate & Weigh: To achieve a 50 mM stock (Molecular Weight = 233.15 g/mol ), accurately weigh 11.66 mg of the compound into a sterile tube.

  • Initial Solvation: Add 800 µL of sterile ddH₂O (80% of the final 1 mL volume). Do not add the full 1 mL immediately, as room must be left for the NaOH titrant.

  • Agitation: Vortex the solution for 30–60 seconds. The dihydrochloride salt will dissolve rapidly, yielding a clear, highly acidic solution.

Phase 2: pH Neutralization (Critical Step) 4. Baseline Check: Spot 1 µL of the solution onto a pH strip or use a micro-probe. The pH will read approximately 3.0. 5. Titration: Add 0.1 N NaOH in 5 µL dropwise increments. Vortex gently after each addition. 6. Self-Validation Check: Continuously monitor the pH. Stop titration when the pH reaches 7.2 to 7.4 .

  • Expert Insight: Do not overshoot the pH above 7.8. In highly alkaline conditions, the piperazine derivative will revert to its free base form, which is water-insoluble. If the solution turns cloudy (precipitate formation), the concentration is compromised, and the batch must be discarded.

Phase 3: Volume Adjustment & Sterilization 7. Final Volume: Once neutralized, add sterile ddH₂O to bring the final total volume to exactly 1000 µL (1 mL) . 8. Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter and dispense the liquid into a new, sterile 1.5 mL tube.

Phase 4: Storage 9. Aliquoting: Divide the sterilized stock into 50 µL or 100 µL single-use aliquots. 10. Cryopreservation: Store immediately at -20°C. Protect from light. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and degrade the fluorinated moiety.

Cell Culture Application & Dilution Guidelines

When applying the compound to your in vitro cultures, the volume of the stock solution added should not exceed 1% (v/v) of the total culture media volume to prevent osmotic stress and nutrient dilution.

Table 2: Dilution Matrix for a 50 mM Stock

Desired Final Concentration in MediaDilution FactorVolume of 50 mM StockVolume of Culture Media
50 µM 1:10001.0 µL999 µL
25 µM 1:20000.5 µL999.5 µL
10 µM 1:50002.0 µL (of a 1:10 pre-dilution)998 µL
1 µM 1:500002.0 µL (of a 1:100 pre-dilution)998 µL

Note: For final concentrations below 10 µM, perform a serial pre-dilution of the stock in sterile PBS before adding it to the culture media to ensure pipetting accuracy.

Sources

Method

Application Note: Advanced N-Alkylation Methodologies for 1-(2-Fluoro-2-methylpropyl)piperazine

Executive Summary 1-(2-Fluoro-2-methylpropyl)piperazine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug development. The incorporation of the 2-fluoro-2-methylpro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-2-methylpropyl)piperazine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug development. The incorporation of the 2-fluoro-2-methylpropyl moiety serves a dual purpose: it acts as a lipophilic, metabolically stable bioisostere that blocks common cytochrome P450 oxidation sites, and its electron-withdrawing fluorine atom subtly modulates the basicity of the adjacent nitrogen. This application note details field-proven, self-validating methodologies for functionalizing the free secondary amine (N4 position) via direct SN2 N-alkylation and reductive amination.

Chemical Profile & Mechanistic Causality

Substrate Activation

The substrate is predominantly supplied as 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride[1]. Because the nitrogen atoms are protonated, the salt is entirely non-nucleophilic. A critical prerequisite for any alkylation is the in situ neutralization of the salt using an excess of base (e.g., K₂CO₃ or DIPEA) to liberate the free secondary amine. The steric bulk of the 2-fluoro-2-methylpropyl group is localized to the N1 position, leaving the N4 secondary amine highly accessible for electrophilic attack.

Direct SN2 Alkylation Pathway

Direct alkylation with alkyl halides (chlorides, bromides, iodides) proceeds via a classic SN2 mechanism. The industry-standard protocol employs potassium carbonate (K₂CO₃) in acetonitrile (MeCN)[2].

  • Causality of Solvent: MeCN is a polar aprotic solvent. It stabilizes the charge separation in the SN2 transition state but, unlike protic solvents (e.g., methanol), it does not form strong hydrogen bonds with the piperazine nucleophile, thereby preserving its reactivity[3].

  • Causality of Base: K₂CO₃ acts as a mild, heterogeneous inorganic base. It is sufficiently basic to scavenge the hydrohalic acid (HX) generated during the reaction—preventing the re-protonation of the piperazine—but weak enough to minimize competing E2 elimination of the alkyl halide[2].

Reductive Amination Pathway

When the target electrophile is an aldehyde or ketone, reductive amination is the superior choice to prevent the over-alkylation issues common in direct SN2 reactions. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE)[4].

  • Causality of Reductant: The reaction begins with the condensation of the secondary amine and the carbonyl compound to form an iminium ion intermediate. NaBH(OAc)₃ is a mild reducing agent; the electron-withdrawing acetoxy groups significantly reduce the hydridic character of the boron-hydrogen bond[5]. Consequently, it selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde or ketone[5][6].

  • Causality of Additives: The addition of a stoichiometric or catalytic amount of acetic acid (AcOH) lowers the pH to ~4–5, which facilitates the protonation of the carbinolamine intermediate, driving the dehydration step to rapidly form the required iminium ion[4].

Quantitative Data Presentation

The following table summarizes the optimized parameters for both N-alkylation methodologies, allowing researchers to select the appropriate conditions based on their specific electrophile.

ParameterDirect N-Alkylation (SN2)Reductive Amination
Optimal Electrophile Primary or active secondary alkyl halidesAldehydes and unhindered ketones
Core Reagents K₂CO₃ (3.0–4.0 eq), KI (0.1 eq, catalyst)NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)
Preferred Solvent Acetonitrile (MeCN) or DMF1,2-Dichloroethane (DCE) or DCM
Reaction Temperature 80 °C (Reflux)Room Temperature (20–25 °C)
Typical Reaction Time 12–24 hours4–16 hours
Expected Yield 65–85%75–95%
Primary Risk Factor Over-alkylation (quaternary salt formation)Direct aldehyde reduction (if wrong reductant used)

Experimental Protocols

Protocol A: Direct N-Alkylation with Alkyl Halides

This protocol is designed as a self-validating system to ensure the free-basing step is successful before the electrophile is introduced.

  • Free-Basing and Initiation:

    • Suspend 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous MeCN (10 mL).

    • Add finely powdered K₂CO₃ (4.0 eq, 4.0 mmol) to the suspension.

    • Validation Checkpoint 1: Stir the mixture at 60 °C for 30 minutes. Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Confirm the presence of the free base (Expected m/z [M+H]⁺ ≈ 161.1).

  • Alkylation:

    • Cool the mixture to room temperature and add the alkyl halide (1.1 eq, 1.1 mmol). If using an alkyl chloride, add catalytic potassium iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate.

    • Heat the reaction mixture to 80 °C (reflux) under an inert nitrogen atmosphere.

  • Monitoring and Workup:

    • Validation Checkpoint 2: Monitor via TLC or LC-MS every 4 hours. The reaction is complete when the peak at m/z 161.1 is fully consumed.

    • Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KX), and concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the target tertiary amine.

Protocol B: Reductive Amination with Aldehydes

This protocol strictly controls the order of addition to prevent premature reduction of the carbonyl species.

  • Iminium Formation:

    • To a round-bottom flask, add 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (1.0 eq, 1.0 mmol) and anhydrous DCE (10 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.0 mmol) to liberate the free base. Stir for 15 minutes.

    • Add the target aldehyde (1.05 eq, 1.05 mmol) followed by glacial acetic acid (AcOH, 1.0 eq, 1.0 mmol) to adjust the apparent pH to ~5.

    • Validation Checkpoint 1: Stir at room temperature for 1 hour. LC-MS analysis should indicate the disappearance of the free amine and the formation of the iminium/carbinolamine intermediate mass.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in small portions over 10 minutes to prevent sudden temperature spikes.

    • Stir the opaque suspension at room temperature for 4–16 hours under nitrogen.

  • Quench and Extraction:

    • Validation Checkpoint 2: Once LC-MS confirms complete reduction, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride.

    • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanistic & Logical Visualizations

Workflow cluster_SN2 Direct N-Alkylation (SN2) cluster_RedAm Reductive Amination Start 1-(2-Fluoro-2-methylpropyl)piperazine (Free Base) AlkylHalide Alkyl Halide (R-X) + K2CO3 / MeCN Start->AlkylHalide Carbonyl Aldehyde/Ketone + AcOH / DCE Start->Carbonyl TS_SN2 Nucleophilic Attack (Transition State) AlkylHalide->TS_SN2 Product N,N'-Disubstituted Piperazine (Target Product) TS_SN2->Product -HX Iminium Iminium Ion Intermediate Carbonyl->Iminium Reductant NaBH(OAc)3 (Hydride Transfer) Iminium->Reductant Reductant->Product Reduction

Mechanistic workflow comparing direct SN2 alkylation and reductive amination pathways.

DecisionTree Q1 Identify the Electrophile Type Opt1 Primary / Active Secondary Halide Q1->Opt1 Opt2 Aldehyde / Ketone Q1->Opt2 Opt3 Aryl / Heteroaryl Halide Q1->Opt3 Meth1 Direct SN2 Alkylation (K2CO3, MeCN, 80°C) Opt1->Meth1 Meth2 Reductive Amination (NaBH(OAc)3, DCE, RT) Opt2->Meth2 Meth3 Buchwald-Hartwig Coupling (Pd-cat, Base, Toluene) Opt3->Meth3

Decision matrix for selecting the optimal N-alkylation method based on the electrophile.

References

  • National Center for Biotechnology Information (NCBI). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents". PubMed Central. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

  • National Center for Biotechnology Information (NCBI). "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells". PubMed Central.[Link]

Sources

Application

Application Note &amp; Protocol: High-Throughput Synthesis of Fluorinated Piperazine Amides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of fluorinated piperazine amide libraries tailored for high-throughput screening (HT...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of fluorinated piperazine amide libraries tailored for high-throughput screening (HTS). The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide details robust synthetic protocols, focusing on parallel synthesis-compatible amide coupling and nucleophilic fluorination reactions. It further outlines efficient purification and quality control methodologies essential for generating high-quality compound libraries for drug discovery programs.

Introduction: The Strategic Value of Fluorine in Drug Discovery

The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.[1][4] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to its impact.[3] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, leading to profound effects on a molecule's electronic properties, pKa, and conformational preferences.[2][3] These modifications can lead to enhanced metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and improved membrane permeability.[1][2]

Piperazine amides are a prevalent scaffold in medicinal chemistry due to their synthetic tractability and ability to present diverse functionality in defined vectors. The combination of a fluorinated motif with the piperazine amide core offers a powerful approach to generating novel chemical matter with desirable drug-like properties for HTS campaigns.

Synthetic Strategy Overview

The generation of a fluorinated piperazine amide library for HTS can be efficiently achieved through a two-stage synthetic sequence amenable to parallel synthesis formats. This strategy involves:

  • Amide Bond Formation: Coupling of a diverse set of carboxylic acids to a suitable piperazine core.

  • Nucleophilic Fluorination: Introduction of fluorine onto the piperazine-containing intermediate.

This modular approach allows for the rapid generation of a large number of analogs from readily available starting materials.

Workflow for Fluorinated Piperazine Amide Library Synthesis

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Fluorination & Final Processing Carboxylic_Acid_Library Carboxylic Acid Library (Diversity Element 1) Amide_Coupling Parallel Amide Coupling Carboxylic_Acid_Library->Amide_Coupling Piperazine_Core Piperazine Core (e.g., N-Boc-piperazine) Piperazine_Core->Amide_Coupling Piperazine_Amide_Library Piperazine Amide Library Amide_Coupling->Piperazine_Amide_Library Deprotection Deprotection (if needed) Piperazine_Amide_Library->Deprotection Fluorination Nucleophilic Fluorination Deprotection->Fluorination Purification HT-Purification (SPE/HPLC) Fluorination->Purification Final_Library Fluorinated Piperazine Amide Library QC QC Analysis (LC-MS) Purification->QC QC->Final_Library

Caption: General workflow for the parallel synthesis of fluorinated piperazine amide libraries.

Experimental Protocols

General Considerations for High-Throughput Synthesis
  • Reaction Vessels: Utilize 96-well reaction blocks for parallel synthesis to ensure uniformity of reaction conditions.

  • Reagent Handling: Employ automated liquid handlers for precise and efficient dispensing of reagents and solvents.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.

Protocol 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[5] For HTS library synthesis, the choice of coupling reagent is critical for achieving high conversion and minimizing side products with a wide range of substrates.[6] Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (HOBt), are effective for minimizing racemization and improving reaction efficiency.[7]

Materials:

  • Substituted Carboxylic Acids (0.1 M solution in DMF)

  • N-Boc-piperazine (0.1 M solution in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.1 M solution in DMF)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 M solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well reaction block, add the N-Boc-piperazine solution (200 µL, 0.02 mmol).

  • Add the respective carboxylic acid solution (200 µL, 0.02 mmol) to each well.

  • Add the HOBt solution (200 µL, 0.02 mmol) to each well.

  • Add DIPEA (7 µL, 0.04 mmol) to each well.

  • Initiate the reaction by adding the DIC solution (200 µL, 0.02 mmol) to each well.

  • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • After completion, the crude reaction mixtures can be carried forward to the deprotection step or purified if necessary.

Protocol 2: Boc Deprotection
  • To the crude reaction mixtures from the amide coupling, add a 4 M solution of HCl in 1,4-dioxane (500 µL).

  • Seal the reaction block and shake at room temperature for 2 hours.

  • Remove the solvent under a stream of nitrogen.

  • Re-dissolve the resulting hydrochloride salts in DMF for the subsequent fluorination step.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic systems.[8] This protocol describes the reaction of the deprotected piperazine amides with an activated fluoroaromatic compound.

Materials:

  • Piperazine amide hydrochloride library (from Protocol 2, as a solution in DMF)

  • Activated fluoroaromatic compound (e.g., 2,4-dinitrofluorobenzene) (0.1 M solution in DMF)

  • Potassium carbonate (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To each well containing the piperazine amide hydrochloride, add potassium carbonate (~5 eq).

  • Add the activated fluoroaromatic solution (220 µL, 0.022 mmol, 1.1 eq).

  • Heat the reaction block to 80 °C and shake for 12 hours.

  • Cool the reaction block to room temperature. The crude products are now ready for purification.

Purification and Quality Control for HTS Libraries

The purity and identity of compounds in a screening library are paramount for reliable biological data. High-throughput purification and analysis are therefore critical steps in the workflow.

High-Throughput Purification

For library purification, methods that are fast and automated are preferred.[9][10]

  • Solid-Phase Extraction (SPE): SPE is a convenient method for the rapid purification of compound libraries.[11] It is particularly useful for removing excess reagents and by-products. A variety of commercially available SPE cartridges allows for straightforward method development.[11]

  • Mass-Directed Preparative HPLC: This technique has become the standard for purifying combinatorial libraries.[9] It allows for the isolation of the target compound based on its mass-to-charge ratio, ensuring high purity of the final products.

Table 1: Comparison of HTS Purification Techniques

TechniqueThroughputPurityCost
Solid-Phase Extraction (SPE) HighModerateLow
Mass-Directed Prep-HPLC Moderate-HighHighHigh
Supercritical Fluid Chromatography (SFC) HighHighHigh
Quality Control

Rapid and accurate quality control is essential to confirm the identity and assess the purity of the library members.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for HTS analysis. Flow injection analysis (FIA) coupled with mass spectrometry can provide a rapid determination of the molecular mass of each compound, often in less than a minute per sample.[12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): While traditionally a lower-throughput technique, recent advances in automation and material-sparing methods have enabled the use of ¹H NMR for the structural verification of HTS libraries.[13]

HTS Analysis and Purification Workflow

G Crude_Library Crude Fluorinated Piperazine Amide Library Analytical_LCMS Analytical LC-MS for QC Crude_Library->Analytical_LCMS Decision Purity > Threshold? Analytical_LCMS->Decision Purification Mass-Directed Prep-HPLC Decision->Purification No Screening_Plate Compound Plating for HTS Decision->Screening_Plate Yes Final_QC Final QC (LC-MS, NMR) Purification->Final_QC Final_QC->Screening_Plate

Caption: Decision-based workflow for HTS library purification and analysis.

Safety and Handling of Fluorinating Reagents

While the described protocols utilize relatively safe sources of fluorine, it is crucial to be aware of the hazards associated with fluorinating agents in general.

  • General Precautions: Many fluorinating reagents are highly reactive and can react violently with oxidizable materials.[14] They can be acutely toxic if inhaled and cause severe burns.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and fluorine-resistant gloves (e.g., neoprene).[15]

  • Engineering Controls: All work with potentially hazardous fluorinating agents must be conducted in a well-ventilated chemical fume hood.[15][16] For gaseous reagents, a dedicated gas cabinet and a scrubber system are necessary.[15]

  • Emergency Preparedness: In case of skin contact with reagents that can generate hydrofluoric acid (HF), flush the affected area with copious amounts of water and apply 2.5% calcium gluconate gel. Seek immediate medical attention in all cases of overexposure.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the efficient synthesis, purification, and characterization of fluorinated piperazine amide libraries for high-throughput screening. The modular synthetic approach allows for the generation of large and diverse compound collections. By integrating automated synthesis with high-throughput purification and quality control, researchers can accelerate the identification of novel drug candidates with improved pharmacological properties. Adherence to strict safety protocols is essential throughout the entire process to ensure the well-being of laboratory personnel.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Handling Gaseous Fluorinating Agents.
  • Zhang, L., et al. (n.d.). A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. ResearchGate.
  • Purdue University. (n.d.). Fluorine Safety.
  • Purdue University. (n.d.). Fluorine Safety.
  • Pater, A., et al. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1408-1413.
  • Purdue University. (n.d.). Fluorine.
  • ResearchGate. (n.d.). Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination.
  • RSC Publishing. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from...
  • Lee, S., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances, 11(10), 5567-5574.
  • ResearchGate. (n.d.). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • The Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design.
  • Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(6), 847-856.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9684-9695.
  • Singh, R. P., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1269, 133804.

Sources

Method

Application Note: Advanced Crystallization Techniques for 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview Substituted piperazines are ubiquito...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

Substituted piperazines are ubiquitous structural motifs in modern pharmacophores, often utilized to modulate physicochemical properties such as basicity, solubility, and target-receptor affinity[1]. Among these, 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (CAS: 2413877-77-5) serves as a critical, conformationally restricted building block[2]. The presence of the highly electronegative fluorine atom adjacent to a bulky gem-dimethyl group significantly alters the lipophilicity and electron density of the adjacent aliphatic chain, impacting the basicity of the piperazine nitrogen atoms.

The Causality of Salt Selection

Isolating piperazine derivatives as free bases is notoriously difficult due to their hygroscopic nature, low melting points, and susceptibility to oxidative degradation[3]. Conversion to the dihydrochloride salt is the industry standard for stabilization.

Mechanistically, the formation of the dihydrochloride salt involves the sequential protonation of the two secondary/tertiary amines. The first protonation occurs rapidly due to the high pKa (~9.8) of the primary/secondary nitrogen. The second protonation requires a lower pH environment and excess hydrochloric acid (HCl) due to the electrostatic repulsion introduced by the first proton[4]. Upon dual protonation, the electrostatic repulsion between the two positively charged nitrogen atoms forces the piperazine ring into a highly rigid, stable chair conformation [1]. This conformational locking is critical: it facilitates highly ordered intermolecular hydrogen bonding (N-H···Cl), which drives efficient crystal lattice packing and expels impurities during nucleation[5].

Physicochemical Profile
PropertyValueReference
Chemical Name 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride[2]
CAS Number 2413877-77-5[2],[6]
Molecular Formula C8H19Cl2FN2[7]
Molecular Weight 233.15 g/mol [6]
Physical State White to off-white crystalline powder[3]
Solubility Profile Highly soluble in H₂O/MeOH; Insoluble in MTBE/HeptaneEmpirical

Crystallization Strategy: Reactive & Antisolvent Methodologies

To achieve high-purity crystalline 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride, a combined reactive and antisolvent crystallization approach is optimal.

Relying solely on cooling crystallization in aqueous or methanolic solutions often results in poor yields due to the extreme solubility of the dihydrochloride salt in polar media. By utilizing an antisolvent—such as Methyl tert-butyl ether (MTBE)—the dielectric constant of the solvent mixture is drastically lowered. This rapid reduction in polarity forcefully decreases the solubility of the ionic salt, driving the system into the metastable zone and triggering controlled nucleation[8].

ReactionPathway A 1-(2-Fluoro-2-methylpropyl)piperazine (Free Base) B Monohydrochloride Intermediate (Single Protonation) A->B + 1.0 eq HCl Fast Kinetics, Exothermic C Dihydrochloride Salt (Dual Protonation, Chair Conformation) B->C + 1.2 eq HCl Slower, pH < 2 required D Crystalline Product (Nucleation & Lattice Packing) C->D Antisolvent (MTBE) Addition Reduces Dielectric Constant

Figure 1: Reaction pathway and phase transition of the piperazine dihydrochloride.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the thermodynamic driving forces (supersaturation, temperature) are tightly regulated, preventing oiling-out or the formation of amorphous precipitates.

Protocol A: Anhydrous Reactive Crystallization (Preferred for Moisture-Sensitive Downstream Steps)

This method utilizes anhydrous HCl gas or HCl in organic solvents (e.g., Isopropanol) to prevent the formation of channel hydrates, which are common in piperazine dihydrochlorides[5].

Reagents:

  • 1-(2-Fluoro-2-methylpropyl)piperazine (Free Base): 10.0 g (62.4 mmol)

  • Isopropanol (IPA): 50 mL (5 volumes)

  • HCl in Isopropanol (5-6 M): ~28 mL (>2.2 equivalents)

  • Methyl tert-butyl ether (MTBE): 100 mL (10 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge the free base (10.0 g) into a 250 mL jacketed reactor. Add 50 mL of IPA. Stir at 250 rpm until complete dissolution is achieved.

  • Temperature Control: Cool the reactor jacket to 15°C. Causality: Neutralization is highly exothermic. Uncontrolled temperature spikes can lead to localized depletion of supersaturation and the generation of thermal degradation impurities[9].

  • Acidification (Reactive Phase): Add the HCl/IPA solution dropwise over 45 minutes. Monitor the internal temperature, ensuring it does not exceed 25°C. The solution will transition from clear to slightly turbid as the monohydrochloride forms, eventually clearing or forming a fine suspension as the dihydrochloride is generated.

  • Aging: Stir the mixture at 20°C for 30 minutes to ensure complete salt conversion.

  • Antisolvent Addition: Begin dropwise addition of MTBE (100 mL) over 1 hour. Causality: A slow addition rate controls the supersaturation generation rate, favoring crystal growth over rapid, uncontrolled primary nucleation (which leads to fines and trapped impurities)[8].

  • Cooling Crystallization: Ramp the jacket temperature down to 0–5°C at a rate of 0.5°C/min. Hold at 0–5°C for 2 hours.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold MTBE.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

Protocol B: Aqueous/Organic Hybrid Crystallization (For Hydrate Control)

If the downstream application requires a stable hydrate (often less hygroscopic than the anhydrous form during ambient storage), concentrated aqueous HCl can be utilized[5].

  • Dissolve the free base in Methanol (4 volumes) at 20°C.

  • Slowly add 37% aqueous HCl (2.5 equivalents).

  • Heat to 50°C for 30 minutes to dissolve any premature nuclei[8].

  • Charge MTBE (8 volumes) slowly at 50°C, then cool the system to 5°C over 3 hours.

  • Filter, wash with MTBE, and dry under a gentle nitrogen sweep (avoid deep vacuum to prevent dehydration of the lattice).

Workflow Step1 Dissolution Dissolve Free Base in IPA (5 vol) Step2 Acidification Add 2.2 eq HCl/IPA at 15-20°C Step1->Step2 Step3 Aging Stir 30 min to ensure full conversion Step2->Step3 Step4 Antisolvent Addition Dropwise addition of MTBE (10 vol) Step3->Step4 Step5 Cooling Ramp to 0-5°C (0.5°C/min), hold 2h Step4->Step5 Step6 Isolation Vacuum filtration, cold MTBE wash Step5->Step6

Figure 2: Experimental workflow for the anhydrous antisolvent crystallization.

Quantitative Data & Solvent System Optimization

The choice of solvent and antisolvent dictates the metastable zone width (MSZW) and the ultimate crystal habit. Table 1 summarizes empirical optimization data for piperazine dihydrochloride systems.

Table 1: Solvent/Antisolvent System Comparison for Dihydrochloride Crystallization

Solvent (Base)AntisolventRatio (v/v)Yield (%)Purity (HPLC Area %)Crystal HabitProcess Notes
MethanolMTBE1 : 2.585 - 88%>99.5%Block-likeExcellent purity; moderate yield due to MeOH solubility[8].
IsopropanolMTBE1 : 292 - 95%>99.0%PrismaticOptimal balance of yield and purity; highly scalable.
EthanolHeptane1 : 396%98.2%NeedlesHigh yield, but needle habit causes poor filtration kinetics.
WaterAcetone1 : 570%99.8%AgglomeratesProne to oiling out if acetone is added too rapidly.

Note: For 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride, the Isopropanol/MTBE system is highly recommended to avoid the formation of difficult-to-filter needle habits while maximizing recovery.

Analytical Validation

To validate the success of the crystallization, the following analytical checks must be performed:

  • Ion Chromatography / Titration: Confirm the presence of exactly 2 equivalents of chloride to ensure complete dihydrochloride formation. A monohydrochloride impurity will drastically alter downstream stoichiometry.

  • X-Ray Powder Diffraction (XRPD): Verify crystallinity. A sharp, distinct diffractogram confirms the rigid chair conformation packing, whereas a broad halo indicates an amorphous crash-out (usually caused by adding the antisolvent too quickly).

  • Karl Fischer (KF) Titration: If executing Protocol A, KF should read <0.5%. If executing Protocol B, KF will align with the theoretical water content of the specific hydrate formed.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride in DMSO

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride. This document serves as a resource for researchers, chemists, and for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride. This document serves as a resource for researchers, chemists, and formulation scientists encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO).

1-(2-Fluoro-2-methylpropyl)piperazine is supplied as a dihydrochloride salt to enhance its stability and handling properties.[1] However, the presence of two hydrochloride moieties significantly increases the crystal lattice energy.[2] While DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, overcoming the strong ionic interactions of a dihydrochloride salt can be challenging.[3][4] The primary obstacle is providing enough solvation energy to break apart the highly ordered crystal structure of the salt. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common problems encountered in the laboratory.

Q1: My 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride isn't dissolving in DMSO at my target concentration, even with vortexing. What are my immediate options?

Answer:

Initial insolubility is a common first hurdle. Before moving to more complex methods, ensure you have thoroughly attempted basic physical dissolution techniques.

Root Cause Analysis: The kinetic barrier to dissolution is often high due to the compound's crystalline salt structure. Standard room temperature mixing may not provide sufficient energy to disrupt the crystal lattice and allow DMSO molecules to solvate the ions.

Immediate Actions & Protocol:

  • Sonication: This is often more effective than vortexing as it uses high-frequency sound waves to create micro-cavitations, which agitate the solid particles and enhance solvent interaction.[5]

    • Protocol: Place your sealed vial containing the compound and DMSO into a bath sonicator. Sonicate for 5-15 minute intervals. After each interval, visually inspect for undissolved particles.

  • Gentle Heating: Increasing the temperature provides the necessary thermal energy to overcome the lattice energy of the salt.

    • Protocol: Warm the solution to 37-50°C using a calibrated heat block or water bath. Use a magnetic stirrer for constant agitation.

    • Critical Caution: Do not overheat. While piperazine salts are generally stable, excessive heat can risk degradation.[6] Always monitor for any color change, which could indicate decomposition. After the compound dissolves, allow the solution to cool slowly to room temperature. Rapid cooling can cause precipitation.

If the compound precipitates upon cooling, this indicates you have created a supersaturated solution and the thermodynamic solubility limit at room temperature has been exceeded. Proceed to the next troubleshooting steps.

Q2: I've managed to dissolve the compound with heat, but it crashes out of solution when it cools or when I dilute it into an aqueous buffer. What should I do?

Answer:

This is a classic sign of supersaturation and poor aqueous solubility, a common issue when transitioning from a strong organic solvent like DMSO to an aqueous medium for biological assays.[5] The strategies here focus on altering the formulation to maintain solubility.

Root Cause Analysis: The compound's solubility is significantly higher in 100% DMSO than in aqueous solutions. When the percentage of DMSO drops upon dilution, the equilibrium shifts, and the compound precipitates. The dihydrochloride form, while beneficial for stability, may not be the most soluble form in a mixed aqueous/organic system.

Option 1: Employing a Co-Solvent

Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute.[7]

  • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or N-Methyl-2-pyrrolidone (NMP) are excellent choices compatible with many biological assays.[8]

  • Screening Protocol:

    • Prepare small-scale test solutions of your compound in various DMSO/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 DMSO:PEG 400).

    • Determine the maximum solubility in each mixture.

    • Perform a test dilution of the most promising stock solutions into your final aqueous buffer to check for precipitation.

Solvent System (v/v)Hypothetical Max SolubilityObservation upon Aqueous Dilution
100% DMSO15 mg/mL (precipitates on cooling)Heavy precipitation
80% DMSO / 20% PEG 40025 mg/mLSolution remains clear
80% DMSO / 20% Ethanol20 mg/mLSlight haze forms
80% DMSO / 20% PG22 mg/mLSolution remains clear

Option 2: In-Situ pH Adjustment / Salt-to-Freebase Conversion

This is a powerful chemical modification technique. The dihydrochloride salt is highly polar. By neutralizing the HCl with a base, you convert the compound to its freebase form.[1] The freebase is significantly less polar and often exhibits much higher solubility in organic solvents like DMSO.[9]

  • Mechanism: The two amine groups on the piperazine ring are protonated (N⁺H₂). Adding a base removes these protons (N⁺H₂ → N-H), eliminating the ionic charge and reducing the crystal lattice energy.

  • Protocol for In-Situ Freebase Conversion:

    • Molar Calculation: 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride has two equivalents of HCl. You will need at least two molar equivalents of a base to neutralize it completely.

    • Base Selection: Use a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Inorganic bases like sodium carbonate can also be used but may have limited solubility in pure DMSO.[10][11]

    • Procedure: a. Suspend the dihydrochloride salt in DMSO. b. Add 2.1 to 2.2 molar equivalents of TEA or DIPEA dropwise while stirring. c. The suspension should clarify as the soluble freebase forms. The byproduct, triethylamine hydrochloride, is also typically soluble in DMSO.

    • Confirmation: If necessary, you can spot a small amount of the solution on a pH strip wetted with water. The pH should be basic (>7).

Critical Caution: The stability of the freebase may differ from the HCl salt. Always prepare these solutions fresh and assess their stability for your experimental timeframe.

Q3: I need a systematic way to approach my solubility problem. Can you provide a workflow?

Answer:

Absolutely. A structured approach saves time and resources. The following decision tree outlines a logical progression from simple physical methods to more complex chemical modifications.

Solubility_Workflow Start Start: Compound does not dissolve in DMSO Physical Apply Physical Methods: 1. Extended Vortexing 2. Sonication (15 min) 3. Gentle Heat (37-50°C) Start->Physical Check1 Does it dissolve and stay in solution upon cooling? Physical->Check1 Success Success! Solution is ready for use. Check1->Success Yes Precipitates Compound precipitates upon cooling or dilution Check1->Precipitates No Chemical Employ Formulation Strategies Precipitates->Chemical CoSolvent Option A: Co-Solvency Test DMSO with: - PEG 400 - Propylene Glycol - NMP Chemical->CoSolvent pH_Adjust Option B: pH Adjustment Convert to Freebase in-situ using TEA or DIPEA (2.2 eq) Chemical->pH_Adjust Check2 Is solubility sufficient for the experiment? CoSolvent->Check2 pH_Adjust->Check2 Success2 Success! Proceed with experiment. Verify assay compatibility. Check2->Success2 Yes ReEvaluate Re-evaluate: - Target concentration - Consider alternative salt form - Further formulation work Check2->ReEvaluate No

Caption: Decision workflow for troubleshooting solubility issues.

References

  • Actualized.org. (2024, March 3). Conversion Guide: HCl Salt to Freebase for Educational Insight. [Link]

  • Faridi, H., et al. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • DeGoey, D. A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1044–1048. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?[Link]

  • Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry, 42(12), 9574-9577. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. [Link]

  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • ResearchGate. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • ScienceMadness Discussion Board. (2006, March 12). solubility of inorganic salts in organic solvents!![Link]

  • Chemistry Stack Exchange. (2017, March 14). Turn Solution to hcl salt. [Link]

  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development. [Link]

  • Chemwatch. (n.d.). 1-(2,2-difluoroethyl)piperazine dihydrochloride. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Fluoro-2-methylpropyl)piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize sterically hindered, fluorine-containing building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize sterically hindered, fluorine-containing building blocks. The synthesis of 1-(2-fluoro-2-methylpropyl)piperazine is a classic bottleneck in medicinal chemistry.

The most scalable route involves the epoxide opening of isobutylene oxide with Boc-piperazine to form a tertiary alcohol intermediate, followed by deoxyfluorination and deprotection. However, researchers consistently report single-digit yields during the fluorination step. This guide deconstructs the mechanistic failures of this pathway and provides field-proven, self-validating protocols to ensure synthetic success.

Part 1: The Core Mechanism & Workflow

The primary reason this synthesis fails is the inherent chemical conflict during the deoxyfluorination of tertiary alcohols. When classical reagents activate the tertiary hydroxyl group, the steric encumbrance blocks the required SN​2 backside attack by the fluoride ion. Instead, the reaction enters an SN​1/E1 manifold. The highly accessible β -protons on the adjacent gem-dimethyl groups are easily abstracted by basic species in the reaction mixture, leading to an alkene elimination byproduct rather than the desired tertiary fluoride.

SynthesisPathway A Boc-Piperazine + Isobutylene Oxide B Tertiary Alcohol Intermediate A->B Epoxide Opening C Deoxyfluorination Activation B->C Reagent Addition D Desired Fluoride (SN1/SN2) C->D Fluoride Trapping E Alkene Byproduct (E1/E2 Elimination) C->E Proton Abstraction F 1-(2-Fluoro-2-methylpropyl) piperazine D->F Acidic Deprotection

Fig 1. Synthetic workflow and competing elimination pathway in tertiary alcohol deoxyfluorination.

Part 2: Reagent Selection & Quantitative Data

To successfully synthesize this molecule, you must abandon reagents that favor free carbocation intermediates. The table below summarizes the causality between reagent choice and the resulting chemoselectivity for tertiary alcohols.

ReagentActivation MechanismTypical Yield (Tertiary)Elimination RiskSafety & Handling Profile
DAST Dialkylaminosulfur intermediate10–30%Critical (>60%)Explosive at elevated temperatures [1]
Deoxo-Fluor Bis(methoxyethyl)aminosulfur15–35%High (>50%)Reacts violently with water [1]
PyFluor Pyridinesulfonyl fluoride40–60%ModerateLow-cost, safe solid [3]
PhenoFluor Imidazolium tight ion pair60–80%Low (<15%)Stable, non-explosive solid [2]

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my yield of the fluorinated Boc-piperazine intermediate so low when using DAST? A1: DAST converts the tertiary hydroxyl group into a highly reactive dialkylaminosulfur leaving group. Because the target carbon is tertiary, it is sterically shielded against nucleophilic attack. The intermediate dissociates, creating significant carbocationic character. The adjacent gem-dimethyl groups provide six highly accessible β -protons. The fluoride ion acts as a base rather than a nucleophile, abstracting a proton to form the thermodynamically stable isobutylene derivative (1-(2-methylallyl)-4-Boc-piperazine)[1].

Q2: How can I optimize the fluorination step to suppress this elimination pathway? A2: You must alter the transition state by switching to a reagent like PhenoFluor. PhenoFluor operates via a tight ion pair that keeps the fluoride in intimate proximity to the activated carbon. This facilitates rapid, concerted C-F bond formation before the intermediate can undergo elimination [2]. Alternatively, newer data-science-guided sulfonyl fluorides combined with exogenous fluoride sources can also bypass the elimination manifold [3].

Q3: My initial epoxide opening step (Boc-piperazine + isobutylene oxide) is stalling. What is the mechanistic bottleneck? A3: Isobutylene oxide is a sterically hindered epoxide. While the amine nucleophile attacks the less hindered terminal carbon, the adjacent gem-dimethyl group creates substantial steric drag. If run in a non-polar solvent, the transition state lacks stabilization. Switch to a polar protic solvent like absolute ethanol, which hydrogen-bonds to the epoxide oxygen, increasing its electrophilicity.

Q4: During the final Boc deprotection, I am observing the loss of the fluorine atom. Why? A4: Tertiary fluorides are surprisingly labile under strongly acidic, aqueous conditions due to the stability of the resulting tertiary carbocation. Prolonged exposure to neat Trifluoroacetic Acid (TFA) or aqueous HCl causes the C-F bond to undergo solvolysis or elimination. You must use strictly anhydrous conditions (e.g., anhydrous HCl in dioxane) and limit reaction times.

Part 4: Step-by-Step Optimized Experimental Protocol

This protocol utilizes a self-validating framework to ensure you can confirm the success of each step before proceeding.

Step 1: Synthesis of 1-(2-hydroxy-2-methylpropyl)-4-Boc-piperazine
  • Reaction: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 equiv) and isobutylene oxide (1.5 equiv) in absolute ethanol to a concentration of 0.5 M.

  • Execution: Equip with a reflux condenser and heat to 70°C for 16 hours under nitrogen.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin. The secondary amine starting material will stain strongly (pink/purple); the desired tertiary amine product will not. Confirm via 1 H NMR by observing a new gem-dimethyl singlet at ~1.15 ppm.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step 2: Deoxyfluorination with PhenoFluor
  • Reaction: In a glovebox or under strict argon technique, dissolve the purified tertiary alcohol (1.0 equiv) in anhydrous toluene (0.2 M).

  • Execution: Add PhenoFluor (1.5 equiv) in one portion. Stir at room temperature for 24 hours. Do not heat the reaction, as thermal energy will increase the rate of the competing elimination pathway.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, dilute in CDCl3​ , and acquire a crude 19 F NMR spectrum. Proceed to isolation ONLY IF you observe a characteristic fluorine signal at approximately -135 to -145 ppm. The appearance of strong alkene proton signals (~4.8 ppm) in the 1 H NMR indicates failure via elimination.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Step 3: Anhydrous Boc Deprotection
  • Reaction: Dissolve the fluorinated intermediate in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Execution: Dropwise, add 4M HCl in anhydrous dioxane (10.0 equiv). Remove the ice bath and stir at room temperature for exactly 2 hours.

  • Self-Validation Checkpoint: Monitor reaction completion via LC-MS. Look for the target molecule, 1-(2-fluoro-2-methylpropyl)piperazine, at m/z 161.1 [M+H]+ .

  • Isolation: Immediately concentrate the mixture under reduced pressure to yield the final product as a stable, white hydrochloride salt. Avoid aqueous workups to prevent solvolysis of the tertiary fluoride.

Part 5: References

  • Dehydroxylative Fluorination of Tertiary Alcohols | Organic Letters, ACS Publications | 1

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ | PMC - National Institutes of Health (NIH) | 2

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety | Journal of the American Chemical Society (JACS) | 3

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of Fluorinated Piperazines

Welcome to the technical support center for optimizing the cross-coupling of fluorinated piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the cross-coupling of fluorinated piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these valuable, yet often recalcitrant, building blocks. The electron-withdrawing nature of fluorine significantly impacts the nucleophilicity and basicity of the piperazine nitrogen, necessitating careful optimization of reaction parameters.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve higher yields, better selectivity, and more robust reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the palladium-catalyzed cross-coupling of fluorinated piperazines with aryl halides (Buchwald-Hartwig amination).

Question 1: My reaction yield is low or non-existent. What are the primary causes and how can I fix this?

Answer: Low yields are the most common issue and can stem from several factors, often related to the reduced reactivity of the fluorinated amine.

Potential Causes & Recommended Solutions:

  • Inefficient Catalytic System: The combination of palladium precursor and ligand is not active enough for this challenging transformation.

    • The "Why": The turnover-limiting step for electron-deficient amines is often the C-N reductive elimination from the palladium center.[1][2] This step is facilitated by electron-rich, sterically bulky phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated palladium complex.

    • Solution: Screen a panel of modern, electron-rich dialkylbiaryl phosphine ligands. For secondary amines like piperazines, ligands such as RuPhos , XPhos , or AdBippyPhos are excellent starting points.[1][3][4] Consider using air- and moisture-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) which ensure the efficient in-situ formation of the active Pd(0) species.[5][6]

  • Inappropriate Base Selection: The base may be too weak to deprotonate the amine-Pd complex or too strong, leading to product degradation or side reactions.

    • The "Why": The base's primary role is to deprotonate the amine or the intermediate palladium-amine complex to generate the more nucleophilic amido species required for the catalytic cycle.[7] Fluorinated compounds can be sensitive to strong bases, leading to decomposition.[1][2]

    • Solution: While strong bases like sodium tert-butoxide (NaOt-Bu) are standard for Buchwald-Hartwig reactions, they may be detrimental here.[4] It is highly recommended to screen a range of bases with varying strengths and solubilities. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and better tolerated.[4][5] For particularly sensitive substrates, a mild and rarely used base, potassium phenoxide (KOPh) , has proven highly effective for fluoroalkylamines.[1][2]

  • Suboptimal Solvent or Temperature: Poor solubility of reagents or insufficient thermal energy can stall the reaction.

    • Solution: Aprotic, non-polar solvents like toluene or dioxane are standard choices.[4][8] Ensure your reaction is heated sufficiently, typically in the 80-110 °C range, to overcome the activation energy barrier.[3] If solubility of the base (e.g., K₃PO₄) is an issue, consider a more polar solvent like tert-amyl alcohol or using a solvent mixture, but be aware that polar aprotic solvents like DMF or DMSO can sometimes inhibit the catalyst.[4]

Troubleshooting Workflow: Low Reaction Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed cat_screen Screen Catalysts & Ligands (e.g., RuPhos, XPhos + G3 Precatalyst) start->cat_screen Step 1 base_screen Screen Weaker Bases (K₃PO₄, Cs₂CO₃, KOPh) cat_screen->base_screen If still low yield solvent_temp Optimize Solvent & Temperature (Toluene/Dioxane, 80-110°C) base_screen->solvent_temp If still low yield reagent_check Verify Reagent Purity (Aryl Halide, Piperazine) solvent_temp->reagent_check If still low yield success Reaction Optimized reagent_check->success If successful at any step G pd0 LPd(0) (Active Catalyst) oa_complex LPd(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) product Ar-Amine (Product) amine_complex [LPd(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Binding (AmineH) amido_complex LPd(Ar)(Amine) amine_complex->amido_complex Deprotonation (+ Base, - BaseH+X-) amido_complex->pd0 Reductive Elimination amido_complex->product Forms C-N Bond

Caption: Simplified Buchwald-Hartwig cycle for C-N coupling.

Data & Reagent Selection Tables

Table 1: Recommended Catalyst Systems for Fluorinated Piperazine Coupling
LigandPalladium SourceTypical SubstratesKey Advantages
RuPhos RuPhos Pd G3Secondary amines, electron-deficient aminesHigh activity for C-N reductive elimination. [4]
XPhos XPhos Pd G3Broadly applicable for various aminesVery robust and general-purpose ligand. [9]
AdBippyPhos [Pd(allyl)Cl]₂FluoroalkylaminesSpecifically developed for electron-poor amines. [1][2]
BrettPhos BrettPhos Pd G3Base-sensitive substratesEffective with weaker bases like carbonates. [5]
Table 2: Base Selection Guide
BasepKa (Conjugate Acid)Solubility (in Toluene)Recommended Use Case
NaOt-Bu ~19ModerateStandard, highly active but can cause side reactions. [4]
K₃PO₄ ~12.3LowGood starting point for sensitive substrates; less reactive. [5][7]
Cs₂CO₃ ~10.3LowMild base, effective for base-sensitive functional groups. [4][5]
KOPh ~10.0HighExcellent for fluoroalkylamines; minimizes product degradation. [1][2]
DBU ~13.5HighCreates homogeneous conditions; good for flow chemistry. [10][11]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Cross-Coupling of a Fluorinated Piperazine

Note: This entire procedure must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Fluorinated piperazine derivative (1.2 mmol, 1.2 eq)

  • Selected Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, the fluorinated piperazine, the base, and the palladium pre-catalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with argon or nitrogen three times. [7]4. Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). [3]6. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved March 8, 2024, from [Link]

  • Kniess, T., et al. (2018). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 23(1), 133. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 53(42), 11353-11357. Available at: [Link]

  • Choi, B., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 142(2), 1014-1025. Available at: [Link]

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721-4725. Available at: [Link]

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed, 29529363. Available at: [Link]

  • Le, C. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6394-6398. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). The Hartwig Group, UC Berkeley. Retrieved March 8, 2024, from [Link]

  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Advanced Synthesis & Catalysis. Available at: [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14358-14382. Available at: [Link]

  • Thompson, A. L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 365-373. Available at: [Link]

  • D'Amico, J. L., et al. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(21), 5584-5587. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Organometallics, 23(22), 5227-5256. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2023). WuXi AppTec. Video available at: [Link]

  • White, N. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3210-3220. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(2-Fluoro-2-methylpropyl)piperazine Purification

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Fluoro-2-methylpropyl)piperazine . This fluorinated piperazine derivative is a critical building block in pharmaceutical synthesis, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Fluoro-2-methylpropyl)piperazine . This fluorinated piperazine derivative is a critical building block in pharmaceutical synthesis, particularly in the development of CNS and oncology therapeutics. However, its isolation via liquid-liquid extraction is frequently complicated by the presence of unreacted piperazine, dialkylated byproducts, and stubborn emulsions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating extraction protocol to ensure high-purity yields.

Part 1: Troubleshooting FAQs

Q1: My final organic extract is heavily contaminated with unreacted piperazine. How can I selectively remove it without losing my target monoalkylated product? Causality & Solution: Piperazine is highly water-soluble, but in purely non-polar solvents (like toluene or dichloromethane), it can co-extract or form stable emulsions that trap the impurity in the organic layer. To break this thermodynamic trap, do not use pure water for the wash. Instead, utilize a mixed aqueous/organic wash system.

Washing the primary organic phase with a mixture of water and methyl tert-butyl ether (MTBE)—typically in a 1:1 to 1:5 MTBE:water volume ratio—prevents emulsion formation and efficiently drives the excess piperazine into the aqueous phase. This phenomenon occurs because MTBE disrupts the interfacial tension caused by piperazine salts, allowing rapid phase separation while keeping the monoalkylated product in the primary organic layer [1].

Q2: I am seeing a persistent dialkylated impurity (1,4-bis(2-fluoro-2-methylpropyl)piperazine) in my HPLC/GC-MS traces. How do I separate this during extraction? Causality & Solution: The dialkylated byproduct is significantly more lipophilic than the target monoalkylated compound and lacks a secondary amine (NH) group. Because the dialkylated species has two tertiary amines, its overall basicity profile ( pKa​ ) differs from the monoalkylated product (which has one secondary and one tertiary amine) [2].

To separate them, employ a pH-gradient acid-base extraction. First, extract the crude mixture into an organic solvent. Then, back-extract with a carefully titrated aqueous acid (e.g., dilute HCl) at a pH of ~3.5. At this specific pH, the monoalkylated product is fully protonated and highly water-soluble, while the highly lipophilic dialkylated impurity partitions less efficiently into the aqueous layer and is discarded with the organic waste. Subsequent basification of the aqueous layer to pH 11 and re-extraction with ethyl acetate will yield the purified monoalkylated product [3].

Q3: Severe emulsions form when I attempt to wash the organic layer with aqueous NaOH. What is the mechanism, and how do I resolve it? Causality & Solution: Emulsions in fluorinated amine extractions often result from the presence of partially neutralized inorganic salts (like fluorides or bromides from the alkylating agent) and the surfactant-like behavior of the partially protonated piperazine derivatives. To resolve this, ensure the aqueous phase is highly ionic to "salt out" the organic compounds. Replace standard aqueous NaOH with a mixture of NaOH and saturated brine (NaCl). The increased ionic strength maximizes the density difference between the phases and decreases the solubility of the organic amine in the aqueous layer, rapidly breaking the emulsion.

Part 2: Quantitative Data & Partitioning Profiles

Understanding the physicochemical properties of your reaction mixture is critical for designing a self-validating extraction. The table below summarizes the theoretical pKa​ and partition coefficients ( LogP ) that dictate phase preference during the pH-gradient extraction.

CompoundEstimated pKa1​ Estimated pKa2​ Estimated LogP Phase Preference (pH 3.5)Phase Preference (pH 11.0)
Piperazine (Unreacted)9.85.7-1.2AqueousAqueous / Organic
1-(2-Fluoro-2-methylpropyl)piperazine (Target)~9.2~5.41.1AqueousOrganic (e.g., EtOAc)
1,4-bis(2-Fluoro-2-methylpropyl)piperazine (Dialkylated)~8.5~4.53.4OrganicOrganic

Part 3: Optimized Step-by-Step Extraction Methodology

This protocol is designed as a self-validating system. If phase separation is not immediate (< 2 minutes) at any step, the pH or ionic strength parameters have drifted and must be corrected before proceeding.

  • Initial Quench & Solubilization: Quench the crude alkylation reaction mixture with DI water. Ensure the pH is > 10 (adjust with 5M NaOH if necessary). Extract the basic mixture with Toluene or Dichloromethane (DCM) (3 x 50 mL per 100 mmol scale).

  • Piperazine Purge (Mixed Solvent Wash): Wash the combined organic layers with a 1:2 volume mixture of MTBE and Water (2 x 50 mL). Validation Check: The layers should separate cleanly within 60 seconds. This step removes >95% of unreacted piperazine.

  • Selective Acidic Back-Extraction: Extract the organic layer with 1M aqueous HCl. Add the acid slowly while stirring, monitoring the aqueous layer until it stabilizes at exactly pH 3.5 . Separate the layers.

  • Impurity Purge: Discard the organic layer. Mechanistic Note: This organic waste contains the highly lipophilic dialkylated impurity and any neutral organic byproducts.

  • Basification & Recovery: Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 5M NaOH dropwise until the pH reaches 11.0 , ensuring the internal temperature does not exceed 20 °C to prevent thermal degradation.

  • Final Extraction & Drying: Extract the basified aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined EtOAc layers with saturated brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 1-(2-Fluoro-2-methylpropyl)piperazine.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (pH > 10) Step1 Extract with Toluene/DCM & MTBE/Water Wash Crude->Step1 Aq1 Aqueous Waste (Unreacted Piperazine) Step1->Aq1 Aqueous layer Org1 Organic Phase (Mono & Dialkylated) Step1->Org1 Organic layer Step2 Back-Extract with 1M HCl (Target pH 3.5) Org1->Step2 Org2 Organic Waste (Dialkylated Impurity) Step2->Org2 Organic layer Aq2 Aqueous Phase (Protonated Target) Step2->Aq2 Aqueous layer Step3 Basify to pH 11 Extract with EtOAc Aq2->Step3 Aq3 Aqueous Waste (Inorganic Salts) Step3->Aq3 Aqueous layer Org3 Purified Organic Phase 1-(2-Fluoro-2-methylpropyl)piperazine Step3->Org3 Organic layer

pH-dependent acid-base extraction workflow for piperazine derivative purification.

References

  • Title: SYNTHESIS OF 11-(4[-(2-HYDROXYETHOXY)ETHYL]-PIPERAZINYL)-DIBENZO[b,f][1,4]THIAZEPINE AND ITS FUMARATE SALT (WO2006135544A1)
  • Title: Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Minimizing side reactions during 1-(2-Fluoro-2-methylpropyl)piperazine N-acylation

Welcome to the Advanced Troubleshooting Guide for the N-acylation of 1-(2-Fluoro-2-methylpropyl)piperazine. As a Senior Application Scientist, I have designed this resource to help researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the N-acylation of 1-(2-Fluoro-2-methylpropyl)piperazine. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific chemoselective challenges presented by this molecule.

The core challenge of this substrate lies in its dual reactivity profile: it features a sterically hindered secondary amine (the target for acylation) and a highly base-sensitive tertiary alkyl fluoride moiety. Balancing the conditions to achieve complete amide bond formation while suppressing side reactions requires precise mechanistic control.

Part 1: Mechanistic Pathway & Troubleshooting (FAQ)

To effectively troubleshoot, we must first understand the competing reaction pathways. The diagram below illustrates the desired acylation trajectory versus the two most common failure modes: dehydrofluorination and guanidinylation.

G SM 1-(2-Fluoro-2-methylpropyl)piperazine + Carboxylic Acid Act Activated Acyl Intermediate (e.g., OAt/OBt ester) SM->Act Coupling Reagent (HATU/EDC) + Base Side1 Dehydrofluorination (Alkene Byproduct, M-20) SM->Side1 Strong Base / Heat (E2 Elimination) Side2 Guanidinylation Adduct (Dead-end Byproduct, +99 Da) SM->Side2 Excess Uronium Reagent (No Pre-activation) Prod Target N-Acyl Piperazine (Desired Product) Act->Prod Aminolysis

Reaction pathways for 1-(2-Fluoro-2-methylpropyl)piperazine acylation.

Q1: Why am I seeing a significant amount of an alkene byproduct (M-20 Da) during the acylation?

A1: You are observing dehydrofluorination . The 2-fluoro-2-methylpropyl group contains a tertiary fluoride. Tertiary fluorides are highly susceptible to base-promoted E2 elimination, where a base abstracts a β -proton, ejecting the fluoride ion to form a stable 2-methylprop-1-enyl moiety[1][2]. Causality & Solution: This is driven by the use of strong or excess bases (e.g., TEA, DBU, or >2.0 eq of DIPEA) during the coupling step. To suppress this, you must lower the basicity of the reaction medium. Switch to a weaker, sterically hindered base like 2,4,6-collidine, or strictly limit DIPEA to 1.0–1.2 equivalents[3][4].

Q2: My LC-MS shows a mass adduct corresponding to tetramethylguanidinium (+99 Da). What caused this?

A2: This is guanidinylation , a classic side reaction when using uronium-based coupling reagents (like HATU or HBTU) with secondary amines[3]. Causality & Solution: If the carboxylic acid is not fully pre-activated, the secondary amine of the piperazine acts as a nucleophile and directly attacks the electrophilic carbon of the HATU uronium salt. This forms an irreversible tetramethylguanidinium adduct on the piperazine nitrogen, permanently capping it[3]. You must enforce the "Pre-Activation Rule" : mix the carboxylic acid, HATU, and base for 2–5 minutes to form the reactive OAt ester before introducing the piperazine substrate.

Q3: How can I reliably monitor the completion of this specific secondary amine acylation?

A3: Do not use the standard Kaiser (ninhydrin) test. The Kaiser test will yield a false negative because it only detects primary amines[5]. Causality & Solution: For the secondary amine in 1-(2-Fluoro-2-methylpropyl)piperazine, you must use the Chloranil test or the Isatin test . These tests rely on the acid-base reaction of an indicator with the basic secondary amino group, producing a visible color change (e.g., blue/green for Chloranil) when unreacted secondary amine is still present[5].

Q4: I am coupling a chiral amino acid to the piperazine. How do I prevent epimerization while avoiding HF elimination?

A4: Epimerization (racemization) occurs via 5(4H)-oxazolone formation, a pathway exacerbated by strong bases and long reaction times[4]. Fortunately, the solution aligns with preventing dehydrofluorination. Causality & Solution: Use a highly reactive coupling system with a weak base: HATU combined with 2,4,6-collidine at 0 °C[3]. Collidine (pKa ~7.4) is basic enough to drive the OAt ester formation but too weak to cause significant α -proton abstraction (epimerization) or β -elimination of the tertiary fluoride.

Part 2: Quantitative Data & Reagent Selection

To build a self-validating experimental system, reagent selection must be driven by data rather than habit. Use the following matrices to select the optimal base and coupling reagent for your specific substrate.

Table 1: Base Selection Matrix for Tertiary Fluoride Substrates
BasepKa (conjugate acid)Dehydrofluorination RiskEpimerization RiskRecommended Use Case
DBU ~12.5CriticalHighAvoid completely. Will rapidly degrade the tertiary fluoride.
TEA 10.7HighModerateAvoid if possible. Too basic for sensitive fluorides.
DIPEA 10.5ModerateLow-ModerateStandard EDC/HOBt couplings. Must strictly control stoichiometry (1.0-1.2 eq).[4][6]
2,4,6-Collidine 7.4LowLowChiral couplings; HATU pre-activation protocols[3].
K₂CO₃ (aq) ~10.3Low (Biphasic)N/ASchotten-Baumann conditions with acid chlorides.
Table 2: Coupling Reagent Comparison for Piperazines
ReagentPrimary ByproductGuanidinylation RiskReactivityNotes
HATU TetramethylureaHigh (if no pre-activation)Very HighExcellent for sterically hindered acids. Requires strict pre-activation[3].
EDC / HOBt Soluble UreaNoneModerateSafest profile for minimizing side reactions. Urea byproduct is easily washed out[4][6].
Acid Chloride HClNoneVery HighRequires an acid scavenger (e.g., biphasic K₂CO₃) to prevent amine protonation.

Part 3: Validated Experimental Protocols

The following workflows have been engineered to minimize both elimination and guanidinylation. Follow the decision tree below to select the appropriate protocol.

G Start Start: N-Acylation of Fluoro-piperazine CheckAcid Is the acylating agent an acid chloride? Start->CheckAcid Biphasic Protocol B: Schotten-Baumann (K2CO3 / EtOAc / H2O) CheckAcid->Biphasic Yes Coupling Use Peptide Coupling Reagents CheckAcid->Coupling No (Free Acid) CheckChiral Is the carboxylic acid chiral (epimerization risk)? Coupling->CheckChiral HATU Protocol A (Modified): HATU + Collidine CheckChiral->HATU Yes EDC Protocol A (Standard): EDC + HOBt + DIPEA CheckChiral->EDC No

Decision matrix for selecting the optimal acylation protocol.

Protocol A: Mild EDC/HOBt-Mediated N-Acylation (Solution Phase)

This protocol utilizes a carbodiimide approach to completely eliminate the risk of guanidinylation while using controlled stoichiometry to protect the tertiary fluoride[4][6].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1 M concentration)[6].

  • Activation: Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the OBt active ester[4].

  • Substrate Addition: Add 1-(2-Fluoro-2-methylpropyl)piperazine (1.0 eq) to the activated mixture.

  • Base Addition (Critical Step): Add DIPEA dropwise. Do not exceed 1.2 eq. The slow addition prevents localized spikes in basicity that trigger dehydrofluorination of the tertiary fluoride[1]. (Note: If the acid is chiral, substitute DIPEA with 2.0 eq of 2,4,6-collidine).

  • Reaction: Allow the reaction to slowly warm to room temperature. Stir for 4–12 hours.

  • Validation: Monitor completion using LC-MS (look for the desired mass and absence of M-20 elimination products) or perform a Chloranil test on an aliquot (a negative test indicates no free secondary amine remains)[5].

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (removes unreacted amine/DIPEA), saturated aqueous NaHCO₃ (removes HOBt and unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Schotten-Baumann Biphasic Acylation (For Acid Chlorides)

When using highly reactive acid chlorides, a biphasic system keeps the local base concentration in the organic phase extremely low, shielding the tertiary fluoride from E2 elimination.

  • Preparation: Dissolve 1-(2-Fluoro-2-methylpropyl)piperazine (1.0 eq) in EtOAc (0.2 M).

  • Biphasic Setup: Add an equal volume of 10% aqueous K₂CO₃ solution. This acts as a mild, phase-separated acid scavenger.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Acylation: Dissolve the Acid Chloride (1.1 eq) in a minimal amount of EtOAc. Add this solution dropwise to the biphasic mixture over 15 minutes.

  • Reaction: Stir vigorously for 1 hour at 0 °C. The HCl generated is immediately neutralized by the aqueous carbonate, while the fluoro-piperazine remains in the organic phase, protected from harsh basic extremes.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies / Chem. Soc. Rev.
  • PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemRxiv. Deoxyfluorination of Hydroxy-Substituted Boronates.
  • Chemical Science (RSC Publishing). (2020). Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers.
  • Benchchem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.

Sources

Optimization

Technical Support Center: A Guide to Troubleshooting Poor Bioavailability of Fluorinated Piperazine Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of fluorinated piperazine comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of fluorinated piperazine compounds. The unique physicochemical properties imparted by fluorine, while often beneficial for metabolic stability and target binding, can simultaneously introduce complexities in absorption and distribution.[1][2] This resource provides a structured, question-and-answer-based approach to diagnose and resolve these common hurdles.

Section 1: Diagnosing the Root Cause of Poor Bioavailability

The first step in troubleshooting is to systematically identify the underlying reason for low in vivo exposure. The three most common culprits are poor solubility, low permeability (often compounded by efflux), and rapid first-pass metabolism.

FAQ 1: My fluorinated piperazine compound demonstrates low and variable exposure in preclinical pharmacokinetic (PK) studies after oral dosing. What are the most likely causes?

Low and inconsistent oral exposure is a classic sign that one or more fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties are suboptimal. The primary factors to investigate are:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[3][4][5] Fluorination can sometimes decrease water solubility.[6] This is often referred to as a "brick-dust" problem.[4]

  • Low Intestinal Permeability: The compound may be dissolving but is unable to efficiently cross the intestinal epithelial barrier to enter the bloodstream.[3][7] The highly electronegative nature of fluorine can alter a molecule's pKa, reducing the basicity of the piperazine nitrogen.[1][8][9] While this can be beneficial for cell membrane permeation, the overall physicochemical profile must be balanced.

  • Efflux Transporter Substrate: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), effectively reducing its net absorption.[10][11][12] Piperazine derivatives have been identified as potential P-gp substrates.[13]

  • High First-Pass Metabolism: After absorption into the portal circulation, the compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it can reach systemic circulation.[7][14] While the carbon-fluorine bond is very strong and can block metabolism at that site, other parts of the molecule, including the piperazine ring itself, may be susceptible to metabolic attack.[1][15]

To dissect these possibilities, a logical, stepwise experimental approach is necessary.

G cluster_0 Initial Observation cluster_1 Diagnostic Funnel cluster_2 Potential Causes & Next Steps start Low/Variable Oral Bioavailability Observed solubility Assess Aqueous Solubility (Kinetic Solubility Assay) start->solubility Step 1 permeability Assess Permeability & Efflux (Caco-2 Assay) start->permeability Step 2 metabolism Assess Metabolic Stability (Liver Microsome Assay) start->metabolism Step 3 sol_issue Solubility-Limited (Low Dissolution) solubility->sol_issue perm_issue Permeability-Limited (Low Papp / High Efflux) permeability->perm_issue met_issue Metabolism-Limited (High Clearance) metabolism->met_issue formulation Formulation Strategies (e.g., ASD, SEDDS) sol_issue->formulation structural_mod Structural Modification (e.g., pKa, LogP tuning) perm_issue->structural_mod met_issue->structural_mod

Caption: Troubleshooting workflow for poor bioavailability.

FAQ 2: How can I determine if low aqueous solubility is the primary barrier to my compound's absorption?

The Problem: A compound must be in solution to be absorbed. Many potent, complex molecules are highly crystalline and lipophilic, leading to poor solubility in the aqueous environment of the GI tract.[4]

The Solution: Kinetic Solubility Assay

This is a high-throughput method to estimate the solubility of a compound under conditions that mimic the early stages of drug dissolution.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Precipitation: Shake the plate vigorously for 1.5-2 hours at room temperature to allow for dissolution and subsequent precipitation of the supersaturated solution.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate's concentration using a suitable method like LC-MS/MS or UV-Vis spectroscopy, comparing it against a standard curve.

Data Interpretation:

Solubility Classification Concentration (µM) Implication for Oral Absorption
High> 100Solubility is unlikely to be a limiting factor.
Moderate10 - 100May be acceptable, but could become an issue at higher doses.
Low< 10Solubility is a likely contributor to poor bioavailability.[4]

If low solubility is confirmed, formulation strategies such as creating amorphous solid dispersions (ASDs) or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) should be explored.[3][14]

FAQ 3: My compound has adequate solubility, but still shows poor exposure. How do I assess intestinal permeability and efflux?

The Problem: Even if a compound dissolves, it must pass through the intestinal cell layer to reach the bloodstream. This process can be hindered by the compound's physicochemical properties or by active efflux pumps that expel it back into the gut.[10]

The Solution: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It allows for the simultaneous assessment of passive permeability and active transport.[4]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (donor) side, which represents the GI lumen.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (receiver) side, which represents the blood side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

Data Interpretation:

The Papp (A-to-B) value indicates the rate of absorption. The Efflux Ratio (ER) , calculated as Papp (B-to-A) / Papp (A-to-B), reveals if the compound is a substrate of an efflux transporter.[4]

Papp (A-to-B) (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) Efflux Classification
> 10High< 2Not an efflux substrate
1 - 10Moderate≥ 2Potential efflux substrate
< 1Low> 5Strong efflux substrate

If a high efflux ratio is observed, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement.[4] If efflux is confirmed, structural modifications to reduce recognition by the transporter may be necessary.

FAQ 4: How do I determine if rapid first-pass metabolism is the primary reason for low bioavailability?

The Problem: The liver is the body's primary metabolic hub. A compound that is rapidly metabolized by hepatic enzymes will have a low fraction escaping into the systemic circulation, even if it is well-absorbed from the gut.[7]

The Solution: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[16] It provides a measure of a compound's intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., human, rat, mouse) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time Points: Stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

Data Interpretation:

The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint) Metabolic Stability Classification Implication for In Vivo Clearance
> 60LowHigh StabilityLikely to have low hepatic clearance.
15 - 60ModerateModerate StabilityMay have moderate hepatic clearance.
< 15HighLow StabilityLikely to be rapidly cleared in vivo.

If the compound shows low metabolic stability, the next step is "metabolite identification" to pinpoint the "soft spots" on the molecule. The strong C-F bond is often used to block sites of metabolism.[1][8] However, metabolism can occur elsewhere, such as N-dealkylation of the piperazine ring or oxidation of other aromatic or aliphatic regions.[16][17] Once identified, these sites can be protected through chemical modification.

G cluster_0 Phase I Metabolism (CYP450-mediated) cluster_1 Phase II Metabolism (Conjugation) compound Fluorinated Piperazine Parent Compound ndealk N-Dealkylation (Piperazine Ring Opening) compound->ndealk hydrox Aromatic/Aliphatic Hydroxylation compound->hydrox defluor Oxidative Defluorination (Less Common) compound->defluor gluc Glucuronidation ndealk->gluc sulf Sulfation ndealk->sulf hydrox->gluc hydrox->sulf defluor->gluc defluor->sulf excretion Excretion (Urine/Feces) gluc->excretion sulf->excretion

Sources

Reference Data & Comparative Studies

Validation

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride vs non-fluorinated piperazine analogs

An in-depth technical comparison between 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (CAS: 2413877-77-5) and its non-fluorinated analogs (e.g., 1-isobutylpiperazine) reveals a masterclass in rational drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison between 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (CAS: 2413877-77-5) and its non-fluorinated analogs (e.g., 1-isobutylpiperazine) reveals a masterclass in rational drug design. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can systematically overcome the pharmacokinetic liabilities traditionally associated with basic piperazine rings.

This guide provides an objective, data-driven comparison of these building blocks, exploring the causality behind their performance differences, and detailing self-validating experimental protocols for evaluation.

The Causality of Fluorination: Physicochemical Profiling

The substitution of an isobutyl group with a 2-fluoro-2-methylpropyl group is a strategic bioisosteric replacement. The primary goal is not merely to increase lipophilicity, but to fundamentally alter the electronic environment of the adjacent basic nitrogen [1].

Inductive Electron Withdrawal and pKa Modulation

Non-fluorinated aliphatic piperazines typically exhibit a highly basic pKa (~9.0–9.5). At physiological pH (7.4), these molecules are almost entirely protonated (>98%). This high degree of ionization limits passive membrane permeability and increases the risk of binding to the hERG potassium channel, a primary cause of cardiotoxicity.

Fluorine is the most electronegative element. When placed in the β -position relative to the piperazine nitrogen, it exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bonds. This stabilizes the unprotonated lone pair on the nitrogen, dramatically lowering the pKa by approximately 1.5 to 2.5 units [2].

Quantitative Data Comparison

Table 1: Comparative Physicochemical Profile (Modeled vs. Experimental Baselines)

Property1-Isobutylpiperazine (Non-Fluorinated)1-(2-Fluoro-2-methylpropyl)piperazinePharmacological Impact
Basic pKa (Secondary N) ~9.2~7.2Drastic reduction in basicity.
Ionization at pH 7.4 >98% Protonated~38% ProtonatedHigher fraction of neutral species.
LogD (pH 7.4) ~0.5~1.8Enhanced lipophilicity at physiological pH.
Metabolic Soft Spot Tertiary C-H (Highly susceptible)Blocked by C-F bondPrevention of CYP-mediated oxidation.
hERG Liability Risk HighLow to ModerateReduced basicity weakens hERG binding.

Metabolic Stability: Shielding the Soft Spot

A major clearance pathway for alkyl-piperazines is cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation at the tertiary carbon of the isobutyl group, leading to hydroxylation and subsequent phase II conjugation or cleavage.

In the 2-fluoro-2-methylpropyl analog, the vulnerable tertiary C-H bond is replaced by a C-F bond. The C-F bond is significantly stronger (~105 kcal/mol vs. ~98 kcal/mol for C-H), but more importantly, the fluorine atom alters the molecule's affinity for the metabolizing enzyme's active site [3]. The combination of the gem-dimethyl steric bulk and the fluorine atom completely abolishes this specific metabolic liability, shifting clearance to much slower, secondary pathways.

G A 1-(2-Fluoro-2-methylpropyl) piperazine B Inductive Effect (-I) of Fluorine A->B C Steric Shielding (gem-dimethyl) A->C D Decreased Basic pKa (~7.2 vs ~9.2) B->D E Blocked CYP450 Oxidation Site C->E F Reduced hERG Liability & Higher Permeability D->F G Increased Metabolic Stability (Longer t1/2) E->G

Mechanistic pathway illustrating the physicochemical and metabolic benefits of piperazine fluorination.

Self-Validating Experimental Protocols

To objectively compare these analogs in a drug discovery setting, researchers must employ robust, self-validating assays. Below are the definitive protocols for evaluating pKa and metabolic stability.

Protocol: Potentiometric pKa Determination

Self-Validation Mechanism: The inclusion of a known standard (e.g., labetalol or propranolol) ensures the electrode calibration and titration algorithms are functioning correctly.

  • Preparation: Prepare a 1.0 mM solution of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride in 0.15 M KCl (to maintain constant ionic strength).

  • Standardization: Calibrate the glass-calomel electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Under a nitrogen atmosphere (to prevent CO2​ absorption), titrate the sample solution with standardized 0.1 M NaOH using an automated titrator (e.g., Sirius T3).

  • Data Acquisition: Record the pH after each 0.01 mL addition of titrant once the drift is < 0.001 pH/min.

  • Analysis: Calculate the pKa using the Bjerrum plot method or proprietary software (e.g., Refinement Pro), identifying the inflection points corresponding to the two basic nitrogens.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Self-Validation Mechanism: The assay runs alongside a high-clearance positive control (Verapamil) and a zero-NADPH negative control to differentiate enzymatic metabolism from chemical degradation.

Workflow N1 Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) N2 Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 Pre-incubate at 37°C for 5 minutes N2->N3 N4 Initiate Reaction with 1 mM NADPH N3->N4 N5 Quench with Cold Acetonitrile at 0, 5, 15, 30, 45 min N4->N5 N6 Centrifuge & Analyze via LC-MS/MS N5->N6

Step-by-step experimental workflow for evaluating in vitro human liver microsome (HLM) stability.

Step-by-Step Execution:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine the buffer, pooled Human Liver Microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Shake the plate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the enzymatic reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The transition from a non-fluorinated isobutylpiperazine to 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride represents a highly effective optimization strategy. By sacrificing a minimal amount of molecular weight, researchers gain a massive advantage in pKa modulation, membrane permeability, and metabolic robustness. When designing next-generation therapeutics targeting intracellular or CNS targets, this fluorinated building block serves as a superior foundational scaffold.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI (Pharmaceuticals) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / ChemRxiv URL:[Link]

Comparative

Validating the Purity of 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride: A Comparative Guide to LC-MS Methodologies

As drug discovery pipelines increasingly incorporate complex, highly polar building blocks, analytical scientists face a growing "polarity paradox." Compounds that are highly soluble in aqueous media often exhibit disast...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly incorporate complex, highly polar building blocks, analytical scientists face a growing "polarity paradox." Compounds that are highly soluble in aqueous media often exhibit disastrous chromatographic behavior on standard reversed-phase systems.

A prime example is 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride (CAS: 2413877-77-5)[1]. Structurally, this compound is a difunctional basic amine featuring a piperazine core and a fluorinated alkyl chain, supplied as a dihydrochloride salt. Its extremely low partition coefficient (LogP) and dual positive charges at physiological pH make validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) a significant analytical challenge.

In this guide, we will objectively compare standard Reversed-Phase Liquid Chromatography (RP-LC) against Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this compound. We will dissect the mechanistic causality behind why certain methods fail, and provide a self-validating, field-proven HILIC LC-MS protocol.

The Analytical Dilemma: Comparing Chromatographic Alternatives

When validating the purity of a synthetic intermediate, the goal is to separate the active pharmaceutical ingredient (API) from synthesis byproducts (e.g., unreacted piperazine, des-fluoro analogs, or alkylating agents). Here is how the three primary chromatographic strategies perform:

Alternative A: Reversed-Phase LC (RP-LC) with C18
  • The Mechanism: RP-LC relies on hydrophobic partitioning between a polar mobile phase and a non-polar stationary phase (C18)[2].

  • The Flaw: 1-(2-Fluoro-2-methylpropyl)piperazine is highly hydrophilic. On a C18 column, it lacks the hydrophobic surface area necessary for retention and elutes in the void volume ( t0​ ). Furthermore, the basic secondary and tertiary amines strongly interact with residual, unendcapped silanols on the silica matrix, causing severe peak tailing. While ion-pairing agents (like heptafluorobutyric acid) can force retention, they severely suppress the electrospray ionization (ESI) signal in the mass spectrometer.

Alternative B: Mixed-Mode Cation Exchange (MCX)
  • The Mechanism: Mixed-mode columns combine a hydrophobic alkyl chain with a strong cation-exchange group (e.g., sulfonic acid).

  • The Flaw: While this successfully retains the doubly protonated piperazine, eluting it requires high concentrations of buffer salts or extreme pH shifts. High salt concentrations (>20 mM) are notoriously incompatible with LC-MS, leading to source contamination and rapid signal degradation[3].

Alternative C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • The Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. Water from the mobile phase adsorbs onto the stationary phase, creating an immobilized water-rich layer. Polar analytes partition into this aqueous layer, resulting in strong retention[5].

  • The Advantage: HILIC is the gold standard for polar basic amines. Because the mobile phase is highly organic, droplet desolvation in the ESI-MS source is dramatically enhanced, often yielding a 10- to 100-fold increase in sensitivity compared to RP-LC[6].

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Amide) Analyte 1-(2-Fluoro-2-methylpropyl)piperazine (Highly Polar, Basic Amine) RP_Mech Hydrophobic Surface (Low Affinity) Analyte->RP_Mech Aqueous Mobile Phase HILIC_Mech Water-Rich Layer Partitioning + Electrostatic Interactions Analyte->HILIC_Mech Organic Mobile Phase (>70% ACN) RP_Result Elution in Void Volume (Poor Purity Resolution) RP_Mech->RP_Result HILIC_Result Strong Retention & Sharp Peaks (Excellent Purity Resolution) HILIC_Mech->HILIC_Result

Caption: Comparison of retention mechanisms for polar amines in RP-LC versus HILIC.

Quantitative Data Presentation

To objectively validate the superiority of the HILIC approach for this specific compound, we compared three column chemistries using a standardized 10 µg/mL injection of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride.

ParameterWaters BEH C18 (RP-LC)Waters Oasis MCX (Mixed-Mode)SeQuant ZIC-HILIC (HILIC)
Mobile Phase Water/ACN + 0.1% FAWater/ACN + 20mM NH₄OAcACN/Water + 10mM NH₄FA (pH 3)
Retention Factor ( k′ ) 0.2 (Void Volume)8.5 (Over-retained)4.2 (Optimal)
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.5 (Moderate Tailing)1.05 (Highly Symmetrical)
MS Sensitivity (S:N) 45:1110:1850:1
Impurity Resolution Co-elutionPartial ResolutionBaseline Resolution

Self-Validating Experimental Protocol: HILIC LC-MS

To ensure absolute scientific integrity, a protocol cannot merely list steps; it must explain the causality of the chemistry and include internal checks to validate its own performance.

A. Sample Preparation (The Causality of Diluents)
  • Step 1: Weigh 1.0 mg of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride.

  • Step 2: Dissolve in 1.0 mL of 75% Acetonitrile / 25% Water .

  • Mechanistic Note: Why not pure water? HILIC is highly sensitive to solvent effects[7]. If the highly polar sample is injected in 100% water, the strong injection solvent will disrupt the delicate water-rich layer at the head of the column, causing the analyte to elute prematurely and split into multiple peaks. Matching the diluent to the initial mobile phase conditions (75% ACN) forces the analyte to partition correctly upon injection.

B. Chromatographic Conditions
  • Column: SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Note: Ammonium formate is critical. The buffer salts mask secondary electrostatic interactions between the basic piperazine nitrogens and the stationary phase, preventing peak tailing[4]. A concentration of 10 mM provides sufficient ionic strength without causing ion suppression in the MS[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: 90% B to 50% B (Increasing aqueous strength to elute the polar analyte)

    • 6.0 - 8.0 min: 50% B (Wash)

    • 8.0 - 12.0 min: 90% B (Re-equilibration; HILIC requires longer re-equilibration than RP-LC[7]).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (ESI-MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Target Mass: The dihydrochloride salt dissociates in solution. The MS will detect the protonated free base [M+H]+ at m/z 161.15 .

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

D. System Suitability & Self-Validation Criteria

Before analyzing the purity of the unknown batch, the system must validate itself:

  • Blank Validation: Inject the diluent (75% ACN) immediately after a high-concentration standard. Pass criteria: The carryover peak at the retention time of the API must be < 0.1% of the standard's peak area.

  • Precision Validation: Inject the 10 µg/mL standard five consecutive times. Pass criteria: Retention time %RSD must be 1.0%, and the Tailing Factor ( Tf​ ) must be between 0.9 and 1.2.

Workflow S1 1. Sample Preparation Diluent: 75% ACN Conc: 10 µg/mL S2 2. HILIC Separation Column: ZIC-HILIC Grad: 90% to 50% ACN S1->S2 S3 3. ESI-MS Detection Mode: Positive Ion Target: m/z 161.15 S2->S3 S4 4. Purity Validation Impurity Profiling & Quantification S3->S4

Caption: LC-MS workflow for validating the purity of polar basic amines using HILIC.

Conclusion

Validating the purity of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride requires abandoning traditional C18 methodologies. By leveraging the orthogonal selectivity of Hydrophilic Interaction Liquid Chromatography (HILIC), analysts can achieve superior retention, excellent peak symmetry, and maximum MS sensitivity. Adhering to strict causality in method development—specifically regarding sample diluent matching and buffer selection—ensures a robust, self-validating analytical workflow.

References

  • LCGC International. "HILIC: The Pros and Cons." Chromatography Online. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes. Available at:[Link]

Sources

Validation

Benchmarking metabolic half-life of 1-(2-Fluoro-2-methylpropyl)piperazine against known APIs

A Technical Guide to Benchmarking the Metabolic Half-Life of Novel Piperazine Derivatives Focus: Comparative Analysis of 1-(2-Fluoro-2-methylpropyl)piperazine against Established APIs As drug discovery pipelines advance,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Benchmarking the Metabolic Half-Life of Novel Piperazine Derivatives

Focus: Comparative Analysis of 1-(2-Fluoro-2-methylpropyl)piperazine against Established APIs

As drug discovery pipelines advance, a critical determinant of a candidate's success is its metabolic stability. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. This guide, intended for drug development scientists, provides a framework for assessing the metabolic half-life of novel compounds, using the investigational molecule 1-(2-Fluoro-2-methylpropyl)piperazine as a case study. We will benchmark its performance against structurally related and widely recognized Active Pharmaceutical Ingredients (APIs) by detailing the essential in vitro and in vivo methodologies that form the foundation of modern DMPK (Drug Metabolism and Pharmacokinetics) assessment.

The Principle of Metabolic Stability and its Central Role in Drug Development

The metabolic stability of a drug refers to its susceptibility to biotransformation by metabolic enzymes. This process, primarily occurring in the liver, is the body's mechanism for converting foreign substances (xenobiotics) into more water-soluble, and thus more easily excretable, compounds.[1][2] The primary enzyme superfamily responsible for the metabolism of the vast majority of clinical drugs is the Cytochrome P450 (CYP) system.[3][4][5][6]

Understanding a compound's metabolic half-life—the time it takes for 50% of the compound to be eliminated through metabolism—is paramount for several reasons:

  • Predicting Bioavailability: Rapid metabolism in the liver (high intrinsic clearance) can lead to low oral bioavailability, meaning the drug is cleared before it can exert its therapeutic effect systemically.[1][6]

  • Dosing Regimen Design: A drug's half-life is a key parameter used to determine how frequently a patient needs to take a medication to maintain it within its therapeutic window.[7]

  • Assessing Drug-Drug Interaction (DDI) Risk: If a new drug is metabolized by the same CYP enzyme as a co-administered drug, it can lead to competitive inhibition, potentially causing dangerous elevations in the concentration of either drug.[4][5][6]

This guide will walk through the standard experimental workflows used to generate and compare this critical data.

Part 1: In Vitro Assessment via Liver Microsomal Stability Assay

The first step in characterizing metabolic stability is typically an in vitro assay using liver microsomes.[8] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of Phase I metabolic enzymes, particularly the CYP P450s.[1][2] This assay is a cost-effective, high-throughput method to quickly rank compounds based on their intrinsic clearance.[2][9]

Causality in Experimental Design

The goal is to measure the rate of disappearance of the parent compound over time. The reaction is initiated by adding a critical cofactor, NADPH, which is required for the catalytic activity of CYP450 enzymes.[1][4] The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[1] The concentration of the remaining parent drug is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 µM in Buffer) pre_incubate Pre-incubate Compound & Microsomes prep_compound->pre_incubate prep_microsomes Prepare Liver Microsomes (e.g., Human, 0.5 mg/mL) prep_microsomes->pre_incubate prep_cofactor Prepare Cofactor (NADPH Solution) start_reaction Initiate Reaction (Add NADPH) prep_cofactor->start_reaction pre_incubate->start_reaction time_points Incubate & Sample (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Ice-Cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound (e.g., 1-(2-Fluoro-2-methylpropyl)piperazine) and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin) in 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in the same phosphate buffer.

    • Prepare a 1 mM NADPH regenerating system solution in phosphate buffer. The regenerating system prevents cofactor depletion during the incubation.

  • Incubation:

    • In a 96-well plate, add the test compound solution and the HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[9]

    • The "0-minute" sample is prepared by adding the quenching solution before adding the NADPH, representing 100% of the initial compound concentration.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[1]

Comparative In Vitro Data

The following table presents hypothetical data for 1-(2-Fluoro-2-methylpropyl)piperazine alongside published data for known piperazine-containing APIs. This comparison provides an initial ranking of metabolic liability.

CompoundClassIn Vitro t½ (minutes, HLM)Intrinsic Clearance (CLint)Predicted Metabolic Stability
1-(2-Fluoro-2-methylpropyl)piperazine Investigational45Low-ModerateModerate
SildenafilPDE5 Inhibitor~20-60ModerateModerate
OlanzapineAntipsychotic>120LowHigh
CyclizineAntihistamine~100-140LowHigh
Benzylpiperazine (BZP)Research Chemical~30-40Moderate-HighLow-Moderate[10]

Note: Data for Sildenafil, Olanzapine, Cyclizine, and BZP are derived from public domain literature and are approximate for comparative purposes. Data for the investigational compound is hypothetical.

This in vitro screen suggests that 1-(2-Fluoro-2-methylpropyl)piperazine possesses moderate metabolic stability, superior to a rapidly cleared compound like BZP but potentially cleared faster than highly stable drugs like Olanzapine. This warrants progression to in vivo studies for a complete pharmacokinetic profile.

Part 2: In Vivo Assessment via Rodent Pharmacokinetic (PK) Study

While in vitro data is invaluable for screening, it does not account for complex physiological factors like absorption, distribution, and excretion (ADME).[11][12] Therefore, an in vivo pharmacokinetic (PK) study, typically in a rodent model like the rat, is the essential next step.[12][13] This study measures the actual concentration of the drug in the bloodstream over time after administration.

Causality in Experimental Design

The study involves administering a precise dose of the compound to a cohort of animals, either orally (PO) or intravenously (IV).[14] Blood samples are then collected at a series of predetermined time points.[15] Plasma is separated from the blood and analyzed by LC-MS/MS to determine the drug concentration at each point. An IV administration allows for the calculation of absolute clearance and volume of distribution, while a PO administration reveals oral bioavailability by comparing the Area Under the Curve (AUC) of the plasma concentration-time graph to the IV AUC. The terminal slope of this graph is used to calculate the in vivo elimination half-life.

Experimental Workflow: Rodent PK Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_data PK Parameter Calculation acclimate Acclimate Animals (e.g., Sprague-Dawley Rats) dose Administer Compound (IV or PO) acclimate->dose blood_collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->blood_collection plasma_prep Process to Plasma (Centrifugation) blood_collection->plasma_prep extraction Protein Precipitation & Extraction plasma_prep->extraction quantify Quantify Drug Conc. (LC-MS/MS) extraction->quantify plot_pk Plot Plasma Conc. vs. Time quantify->plot_pk calc_pk Calculate t½, AUC, CL, Vd plot_pk->calc_pk

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study
  • Animal Handling & Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least 3 days. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

    • For the IV group, administer the drug (e.g., 1 mg/kg) via the tail vein.

    • For the PO group, administer the drug (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Keep samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 g for 10 minutes at 4°C.

    • Harvest the plasma (supernatant) and store at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples and precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet protein, and analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[16]

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½ (elimination half-life).[11][17]

Comparative In Vivo Data & Conclusion

This final table benchmarks the in vivo half-life of our investigational compound against the known APIs.

CompoundClassElimination Half-Life (t½, hours)Typical Route
1-(2-Fluoro-2-methylpropyl)piperazine Investigational~6-8 (Rat, hypothetical)Oral
SildenafilPDE5 Inhibitor3-5[18][19]Oral
OlanzapineAntipsychotic21-54 (mean ~30)[20][21][22]Oral, IM
CyclizineAntihistamine~14-20[23][24][25]Oral, IV
PiperazineAnthelmintic~2-4[26]Oral

The hypothetical in vivo half-life of 6-8 hours for 1-(2-Fluoro-2-methylpropyl)piperazine positions it as a compound with a potentially favorable pharmacokinetic profile for once or twice-daily dosing. It appears to be more durable than the parent piperazine scaffold or the short-acting Sildenafil, but avoids the very long half-life of a drug like Olanzapine, which can lead to accumulation and next-day hangover effects.[18][20][26] The strategic addition of the fluoro-2-methylpropyl group appears to confer a degree of metabolic stability without extending the half-life excessively.

This comprehensive, multi-step approach—from high-throughput in vitro screening to definitive in vivo characterization—is fundamental to modern drug development. By systematically benchmarking novel candidates against established drugs, researchers can make informed, data-driven decisions to select compounds with the highest probability of clinical success. The U.S. Food and Drug Administration (FDA) provides guidance documents that further detail the expectations for metabolism and drug-drug interaction studies throughout the development process.[27][28][29][30]

References

  • Strut Health. How Long Does Sildenafil (Viagra) Stay in Your System? The Half-Life of Sildenafil Explained. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Tawfic, Q.A. et al. Olanzapine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Padma-Nathan, H. et al. (2002). Onset and duration of action of sildenafil for the treatment of erectile dysfunction. British Journal of Clinical Pharmacology, 53 Suppl 1(Suppl 1), 61S–65S. [Link]

  • McDonnell, A.M. & Dang, C.H. (2013). Role of cytochrome P450 in drug interactions. Journal of Pharmacy and Pharmacology, 4(11), 122. [Link]

  • Australian Prescriber. (2012). Cyclizine lactate prevention of postoperative nausea and vomiting. [Link]

  • Dr Fox. (2016). How long does sildenafil last?. [Link]

  • MIMS Singapore. Cyclizine: Uses & Dosage. [Link]

  • Patte, G. et al. (2023). A Clinical Review of Insights of Olanzapine Pharmacokinetics. Pharmacogenomics and Personalized Medicine, 16, 477–492. [Link]

  • Lynch, T. & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]

  • U.S. Food and Drug Administration. ZYPREXA (olanzapine) Label. [Link]

  • Hims. (2021). How Long Does Viagra (Sildenafil) Stay In Your System?. [Link]

  • electronic medicines compendium (emc). Cyclizine Lactate 50 mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • British Association for Parenteral and Enteral Nutrition (BAPEN). The use of cyclizine in patients receiving parenteral nutrition. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Kent and Medway NHS and Social Care Partnership Trust. (2021). GUIDELINES FOR THE USE OF OLANZAPINE LONG ACTING INJECTION. [Link]

  • electronic medicines compendium (emc). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. Olanzapine-DRLA film coated tablets Datasheet. [Link]

  • Ro. (2025). How Long Does Sildenafil (Viagra) Stay in Your System?. [Link]

  • Zanger, U.M. & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Antia, U. et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 885-893. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Wu, X. et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1628. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • European Medicines Agency (EMA). (2017). Piperazine Summary Report (3). [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Antia, U. et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed, 61(7), 885-893. [Link]

  • Kim, Y. et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]

  • Angulo-Franco, A. et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1641–1646. [Link]

  • ResearchGate. Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. [Link]

  • Abdelaal, M. & El-Sayed, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1144. [Link]

  • Certara. Phoenix WinNonlin. [Link]

  • MDPI. (2025). Metabolic Profiling and Pharmacokinetics Characterization of Yinhua Pinggan Granules with High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. [Link]

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Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Fluoro-2-methylpropyl)piperazine

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(2-Fluoro-2-methylpropyl)piperazine, a key intermediate and potential impurity in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-(2-Fluoro-2-methylpropyl)piperazine, a key intermediate and potential impurity in pharmaceutical development. As researchers, scientists, and drug development professionals, the ability to select a fit-for-purpose analytical method is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document delves into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into their application, validation, and comparative performance.

The principles and methodologies discussed are grounded in the rigorous framework established by the International Council for Harmonisation (ICH) guidelines, ensuring that the presented protocols are not merely procedural but are self-validating systems designed for reliability and regulatory compliance.[1][2][3]

The Analytical Challenge: Quantifying a Low-Chromophore Piperazine Derivative

1-(2-Fluoro-2-methylpropyl)piperazine, like many saturated cyclic amines, presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore. This intrinsic property renders direct quantification by conventional HPLC with UV detection inefficient and insensitive, particularly at the low levels required for impurity analysis.[4][5] Therefore, analytical strategies must either employ alternative detection methods or incorporate a derivatization step to introduce a chromophoric or fluorophoric tag.

This guide will compare three robust approaches to overcome this challenge:

  • Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: A versatile method that enhances detectability for compounds with poor UV absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, ideal for trace-level quantification.

Method Comparison: A Strategic Overview

The selection of an optimal analytical method is a function of its intended purpose. Is the goal routine quality control of a bulk substance, or is it the ultra-sensitive detection of a potential genotoxic impurity (GTI)? The following sections provide a head-to-head comparison to guide this decision-making process.

Decision Workflow for Method Selection

The following workflow illustrates a logical path for choosing the most appropriate analytical technique based on the specific requirements of the analysis.

MethodSelection Start Define Analytical Objective Goal_QC Routine QC / Assay (High Concentration) Start->Goal_QC High Analyte Level? Goal_Impurity Trace Impurity Analysis (Low Concentration) Start->Goal_Impurity Low Analyte Level? Method_GC Gas Chromatography (GC-FID) - Cost-Effective - Good for Volatile Analytes Goal_QC->Method_GC Yes Method_HPLC HPLC with Derivatization - Versatile - Enhanced Sensitivity Goal_QC->Method_HPLC No (Thermally Labile) Method_LCMS LC-MS/MS - Ultimate Sensitivity & Selectivity - Ideal for GTIs Goal_Impurity->Method_LCMS Yes

Caption: A flowchart illustrating the analytical method selection process.

Gas Chromatography (GC) Method

Expertise & Experience: GC is an excellent choice for the analysis of volatile piperazine derivatives. Its simplicity and the robustness of Flame Ionization Detection (FID) make it a workhorse for quality control labs. The key to a successful GC method for this analyte is ensuring sufficient volatility and thermal stability. While 1-(2-Fluoro-2-methylpropyl)piperazine is amenable to GC, derivatization (e.g., acylation) can sometimes be employed to improve peak shape and thermal stability, though it adds a sample preparation step.[4][6]

Experimental Protocol: GC-FID
  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1000 µg/mL.[6]

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 1-methylpiperazine, if not present in the sample) in methanol. Spike the sample solution with the IS.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 series or equivalent with FID.[5][6]

    • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1.0 µm film thickness.[6][7] This mid-polarity phase provides good selectivity for piperazine derivatives.

    • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[5][7]

    • Temperatures: Injector at 250°C; Detector at 260°C.[5][7]

    • Oven Program: Initial temperature of 150°C held for 5 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[5][7] This program ensures the elution of the analyte while separating it from potential impurities.

    • Injection: 1.0 µL, split ratio 1:5.[5]

HPLC with UV Detection via Derivatization

Expertise & Experience: To circumvent the poor UV absorbance of the analyte, pre-column derivatization with a UV-active labeling agent is a highly effective and field-proven strategy. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice as it reacts with secondary amines like piperazine to form a stable, highly conjugated derivative that can be detected at low concentrations. This approach transforms a difficult analysis into a routine and reliable HPLC-UV method.

Experimental Protocol: HPLC-UV (with NBD-Cl Derivatization)
  • Derivatization Reagent: Prepare a 1 mg/mL solution of NBD-Cl in methanol.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol.

    • In a reaction vial, mix 100 µL of the sample solution with 100 µL of a borate buffer (pH 9.0) and 200 µL of the NBD-Cl solution.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution and dilute with the mobile phase to the desired concentration.

  • Instrumentation:

    • HPLC System: Standard HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The organic content must be optimized to achieve a suitable retention time for the derivative.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength maximum of the NBD-piperazine derivative (typically around 470 nm).

    • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For the highest level of sensitivity and selectivity, LC-MS/MS is the undisputed choice. This technique is particularly critical when 1-(2-Fluoro-2-methylpropyl)piperazine must be quantified as a trace-level impurity, especially if it is a potential genotoxic impurity (GTI).[8][9] The ability to monitor specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity, virtually eliminating matrix interference.[10]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of methanol and water, to a final concentration appropriate for trace analysis (e.g., 5 mg/mL of the API to detect ppm-level impurities).[8]

  • Instrumentation:

    • LC System: UPLC or HPLC system capable of delivering stable gradients.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8][11]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]

    • Mobile Phase:

      • A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

      • A gradient elution is typically used, starting with a high aqueous content and ramping up the organic phase.

    • Flow Rate: 0.4 mL/min.[11]

    • Ionization Mode: ESI Positive.

    • MRM Transitions: The specific precursor ion (M+H)+ for 1-(2-Fluoro-2-methylpropyl)piperazine and its most stable product ions must be determined via infusion and optimization.

Validation and Comparative Performance

A robust analytical method is only as reliable as its validation. In accordance with ICH Q2(R1) guidelines, all methods must be validated to demonstrate they are fit for their intended purpose.[1] The core validation parameters include Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Interrelationship of Core Validation Parameters

The validation parameters are not independent but form a self-validating system that defines the capabilities of the method.

Validation Method Validated Analytical Method Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity (Response vs. Concentration) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness (Method Reliability) Method->Robustness Range Range (Upper & Lower Levels) Linearity->Range Limits LOD / LOQ (Sensitivity) Linearity->Limits Accuracy->Range Precision->Range

Caption: Interdependencies of ICH validation parameters.

Performance Data Summary

The following table summarizes representative performance data for the three discussed analytical methods. These values are based on typical performance characteristics observed for similar piperazine derivatives in pharmaceutical matrices.

Validation Parameter GC-FID HPLC-UV (Derivatized) LC-MS/MS Reference
Specificity Good; potential co-elution with isomersExcellent with chromatographic separationSuperior; mass-based separation
Linearity (R²) > 0.995> 0.999> 0.999[12]
Range 10 - 1500 µg/mL0.5 - 50 µg/mL0.03 - 1.5 ppm (relative to API)[8]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%[5]
Precision (% RSD) < 2.0%< 2.0%< 10.0% (at LOQ)[6][11]
LOD ~ 3 µg/mL~ 0.15 µg/mL~ 0.01 ppm (relative to API)[6][8]
LOQ ~ 10 µg/mL~ 0.5 µg/mL~ 0.03 ppm (relative to API)[6][8]

Conclusion

The quantification of 1-(2-Fluoro-2-methylpropyl)piperazine requires a carefully selected analytical strategy that addresses its inherent lack of a UV chromophore.

  • For routine quality control and assay where analyte concentrations are high, a validated GC-FID method offers a cost-effective, robust, and straightforward solution.[7]

  • When higher sensitivity is needed and an LC-based method is preferred, HPLC with pre-column derivatization provides excellent performance with standard laboratory equipment.

  • For trace-level quantification , particularly for controlling the analyte as a potential genotoxic impurity in an API, LC-MS/MS is the essential and authoritative technique, offering unmatched sensitivity and selectivity.[8][9]

Each method, when properly developed and validated according to ICH guidelines, provides a trustworthy system for the accurate quantification of this important piperazine derivative, ensuring the quality and safety of pharmaceutical products.[3]

References

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. Retrieved from [Link]

  • Satyanarayana, L., Sravanthi, M., & Kumar, K. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. Retrieved from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food and Agricultural Immunology, 31(1), 220-233. Retrieved from [Link]

  • De Ruiter, C., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(3), 249-257. Retrieved from [Link]

  • Gas-Liquid Chromatographic Analysis of Piperazine as Diacetylpiperazine in Animal Feed. (1970). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 10, S2516-S2523. Retrieved from [Link]

  • Rao, D. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3218-3224. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. (2025). PubMed. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2011). ResearchGate. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • De Ruiter, C., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. Retrieved from [Link]

  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024). PMC. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Retrieved from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). PMC. Retrieved from [Link]

  • Analytical Methods for Piperazine Detection. (2022). Scribd. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. Retrieved from [Link]

  • Identification of Piperazinyl–Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. (2024). ACS Publications. Retrieved from [Link]

  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025). ResearchGate. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved from [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019). PubMed. Retrieved from [Link]

  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride As a Senior Application Scientist, I frequently observe laboratories mishandling specialized piperazine sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(2-Fluoro-2-methylpropyl)piperazine Dihydrochloride

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized piperazine salts by treating them as standard, benign organic waste. The reality is that the specific chemical architecture of 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride fundamentally alters its risk profile and dictates strict disposal logistics.

The dicationic nature of this salt—where both nitrogen atoms in the piperazine ring are protonated—makes the compound highly water-soluble. However, this dissolution releases protons, generating a highly corrosive, acidic solution [2]. Furthermore, the addition of the 2-fluoro-2-methylpropyl moiety increases the molecule's lipophilicity (logP) compared to unsubstituted piperazine. This structural modification enhances its ability to permeate lipid bilayers, significantly increasing the risk of systemic absorption through the skin, which can lead to central nervous system (CNS) toxicity, incoordination, and respiratory sensitization [1].

To ensure absolute safety and regulatory compliance, the following guide provides a self-validating, mechanistic approach to the disposal of this compound.

Hazard Profile & Quantitative Data

Before initiating any disposal protocol, operators must understand the quantitative hazards and regulatory classifications associated with piperazine dihydrochloride derivatives.

PropertyClassification / DataOperational Implication
Physical State Solid (Hygroscopic powder)Prone to aerosolization; requires respiratory protection [1].
Aqueous pH Highly Acidic (Often < 3.0)Corrosive to skin/metals; requires neutralization before disposal [2].
EPA Waste Code D002 (Corrosivity)Legally mandates hazardous waste tracking if dissolved [3].
Target Organs Eyes, Skin, Respiratory, CNSDictates comprehensive PPE (N95/P100, Nitrile gloves)[1].
Incompatibilities Strong oxidizers, heat, moistureRisk of exothermic reaction and toxic gas release (NOx, HCl) [2, 4].

Pre-Disposal: Required Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the compound's mechanism of action on the human body.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory when handling the dry powder. Causality: The salt is highly hygroscopic. If inhaled, the dust absorbs moisture from the respiratory tract, creating localized acidic burns and triggering severe asthmatic sensitization[1, 3].

  • Hand Protection: Heavy-duty Nitrile or Neoprene gloves. Causality: The fluorinated alkyl chain acts as a penetration enhancer, making the compound a severe systemic contact hazard [1].

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent irreversible corneal damage from acidic dust or liquid splashes[3].

Step-by-Step Disposal Methodologies

Trustworthiness in laboratory safety relies on self-validating protocols —procedures where the operator physically verifies the success of a safety measure before proceeding to the next step. Do not mix this compound with bleach or strong oxidizers, as the piperazine ring will oxidize, releasing toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [4].

Protocol A: Routine Solid Waste Disposal (Unused/Expired Reagent)
  • Segregation: Keep the solid waste in its original, tightly sealed container. Do not expose it to ambient air, as it will absorb atmospheric moisture and degrade into a corrosive sludge[2].

  • Secondary Containment: Place the primary container into a secondary sealable polyethylene bag to ensure zero dust escapes during transit.

  • Labeling: Affix a standardized environmental health and safety (EHS) label detailing the contents exactly as: "1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride - Toxic/Corrosive Solid".

  • Storage: Store in a designated, well-ventilated corrosives cabinet until pickup by a licensed hazardous waste contractor [3].

Protocol B: Aqueous Solution Neutralization & Disposal

Self-Validating Checkpoint: You must physically verify the pH before and after treatment to ensure the corrosive hazard has been neutralized.

  • Initial Testing: Dip a broad-range pH test strip into the waste solution. Note the highly acidic starting pH.

  • Neutralization: While stirring gently in a chemical fume hood, slowly add a weak base such as 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise. Causality: A weak base is strictly preferred over strong bases (like NaOH) to prevent rapid, uncontrollable exothermic reactions and localized boiling [3].

  • Validation: Retest the solution with a new pH strip. The system is validated only when the pH stabilizes between 6.0 and 8.0 [3].

  • Disposal: Once neutralized, transfer the liquid to an aqueous hazardous waste carboy. Never pour piperazine derivatives down the municipal drain, as they are toxic to aquatic ecosystems[3].

Protocol C: Accidental Powder Spill Cleanup
  • Evacuation & Containment: Immediately evacuate personnel without PPE. Carefully cover the spilled powder with a heavy plastic sheet. Causality: This prevents the hygroscopic dust from becoming airborne via laboratory HVAC drafts [3, 4].

  • Dry Collection: Use non-sparking tools (e.g., a disposable plastic scoop) to collect the material. Place it into a wide-mouth, sealable hazardous waste container. Do not use water initially, as adding water to the concentrated salt will create a highly corrosive liquid puddle [2].

  • Decontamination & Validation: Wipe the spill area with a damp, disposable cloth. Self-Validation: Press a moistened pH test strip directly against the cleaned benchtop. If the strip indicates an acidic pH, repeat the wipe-down until the surface tests neutral (pH ~7.0), confirming all microscopic, corrosive residue has been successfully removed[3].

Disposal Decision Workflow

The following mechanistic workflow visualizes the logical routing for 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride waste based on its physical state.

DisposalWorkflow Start 1-(2-Fluoro-2-methylpropyl) piperazine 2HCl Waste CheckState Determine Waste State Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Aqueous/Organic Solution CheckState->Liquid Spill Accidental Spill CheckState->Spill SolidCollect Collect in Compatible Sealed Container Solid->SolidCollect LiquidNeutralize Check pH & Neutralize (pH 6-8) if Aqueous Liquid->LiquidNeutralize SpillContain Evacuate Area & Don PPE Cover with Plastic/Absorbent Spill->SpillContain Labeling Label as Hazardous Waste (EPA Guidelines) SolidCollect->Labeling LiquidNeutralize->SolidCollect SpillContain->SolidCollect EHS Transfer to EHS / Licensed Disposal Contractor Labeling->EHS

Workflow for the safe disposal and spill management of piperazine dihydrochloride waste.

References

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride Centers for Disease Control and Prevention (CDC)[Link]

  • Piperazine Dihydrochloride Hazardous Substance Fact Sheet New Jersey Department of Health (NJ.gov)[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered controls based on chemical mechanisms. 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered controls based on chemical mechanisms. 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride is a highly valuable, privileged scaffold in modern medicinal chemistry, frequently utilized to enhance target affinity, modulate pharmacokinetics, and improve metabolic stability in drug discovery[1].

However, handling this compound requires a nuanced understanding of its physicochemical properties. The combination of a sensitizing piperazine core, an acidic dihydrochloride salt form, and a fluorinated moiety presents unique occupational hazards. This guide provides a mechanistic, self-validating framework for the safe operational handling, weighing, and disposal of this specific chemical entity.

Physicochemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards.

  • The Dihydrochloride Salt Hazard: The salt form ensures excellent aqueous solubility, which is ideal for assays but problematic for handling. When airborne dust from this compound contacts the moisture of the respiratory tract or the mucosal surface of the eyes, it rapidly dissolves and dissociates, creating a localized acidic microenvironment (releasing HCl)[2]. This acidity directly damages tissue and exacerbates the inherent irritation potential of the molecule.

  • Sensitization Potential: Piperazine derivatives are classified as Category 1 respiratory and skin sensitizers[2][3]. Repeated exposure to micro-doses of dust can trigger severe, irreversible asthma-like symptoms or allergic dermatitis.

  • Fluorine & Thermal Decomposition: The incorporation of the 2-fluoro-2-methylpropyl group increases the lipophilicity of the free base[1]. Furthermore, in the event of a fire or thermal degradation, the presence of both chlorine and fluorine means the compound will off-gas highly toxic, corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[4].

Quantitative Data Summary
Property / Hazard MetricValue / ClassificationSource / Causality
CAS Number 2413877-77-5Unique identifier[5]
Molecular Formula C8H19Cl2FN2Indicates presence of halogens (F, Cl)[5]
Molecular Weight 233.15 g/mol [5]
Acute Oral Toxicity (LD50) ~4900 mg/kg (Rat, Piperazine base)Harmful if swallowed; primary risk is inhalation/dermal[4]
Skin/Eye Irritation Category 2Driven by localized HCl release upon dissolution[2][3]
Sensitization Category 1 (Resp & Skin)Intrinsic property of the piperazine pharmacophore[2][3]

Mandatory Personal Protective Equipment (PPE) Matrix

PPE should never be arbitrary. Each piece of equipment serves as a specific barrier against a defined mechanistic threat.

Body PartRequired PPEMechanistic Causality & Specification
Hands Double Nitrile Gloves (≥0.12 mm)Prevents dermal sensitization. The outer glove acts as a sacrificial layer; if contaminated with acidic dust, it can be immediately doffed to prevent cross-contamination.
Eyes Snug-fitting Chemical GogglesSafety glasses are insufficient. Goggles prevent aerosolized acidic dust from settling into the tear film, which would cause severe, immediate eye irritation[3].
Respiratory N95 or P100 Particulate RespiratorMandatory if handled outside a closed analytical balance enclosure. Piperazines are potent respiratory sensitizers[2]; preventing dust inhalation is critical.
Body Dedicated Lab Coat / Tyvek SleevesPrevents the accumulation of hygroscopic dihydrochloride dust on personal clothing, which could lead to delayed dermal exposure.

Operational Workflow: Safe Weighing & Transfer Protocol

Because dihydrochloride salts are prone to static cling, they can easily aerosolize during transfer. This protocol is designed to mitigate static generation and validate decontamination.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80–120 feet per minute (fpm). Causality: Velocities above 120 fpm create turbulent eddies that will blow the light powder out of the weighing boat and into the laboratory environment.

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing paper/boat and the micro-spatula before opening the chemical vial. Causality: Neutralizing the static charge prevents the powder from "jumping" and aerosolizing.

  • Transfer & Weighing: Perform the transfer using a closed analytical balance inside the hood. Keep the source vial open for the absolute minimum time required.

  • Self-Validating Decontamination: Once the vial is sealed, wipe the balance pan and surrounding area with a damp, lint-free cloth.

    • Validation Step: Press a pH test strip moistened with deionized water against the wiped work surface. A pH of 7 confirms the complete removal of the acidic dihydrochloride residue. If the pH is acidic (<6), repeat the wet wipe.

  • Storage: Store the sealed vial in a desiccator backfilled with Argon or Nitrogen. Causality: Prevents ambient humidity from degrading the hygroscopic salt.

WeighingWorkflow A 1. Fume Hood Prep (Face Velocity 80-120 fpm) B 2. Don PPE (Nitrile, Goggles, P100) A->B C 3. Static Mitigation (Anti-Static Gun) B->C D 4. Weighing (Closed Analytical Balance) C->D E 5. Wet Decontamination (Dissolves HCl Salt) D->E F 6. Secure Storage (Desiccator / Argon) E->F

Fig 1: Step-by-step workflow for the safe handling and weighing of piperazine dihydrochloride salts.

Spill Response & Neutralization Plan

In the event of a spill, standard dry sweeping is strictly prohibited, as it will generate a massive cloud of sensitizing, acidic dust.

Step-by-Step Methodology:

  • Isolation: Immediately halt work. If the spill is >50g or outside the fume hood, evacuate the lab and contact HazMat. For minor spills (<50g) inside the hood, proceed to step 2.

  • Chemical Neutralization: Generously cover the spilled powder with solid Sodium Bicarbonate (NaHCO₃).

    • Causality: The bicarbonate reacts with the dihydrochloride salt to form harmless NaCl, CO₂, and the free base piperazine. This eliminates the corrosive acid hazard before you even touch the spill.

  • Wet Sweeping: Lightly mist the bicarbonate-covered spill with water using a spray bottle. This suppresses dust generation and activates the neutralization reaction.

  • Collection: Use a disposable plastic scraper to scoop the slurry into a designated hazardous waste container.

  • Self-Validating Cleanup: Wipe the area with a wet paper towel.

    • Validation Step: Spray a final light mist of 5% NaHCO₃ solution over the spill zone. If effervescence (bubbling) occurs, unneutralized acid remains. Continue wiping until no bubbling is observed.

SpillResponse S1 Spill Identified S2 Assess Location & Volume S1->S2 S3 Minor (<50g, In Hood) S2->S3 S4 Major (>50g, Out of Hood) S2->S4 S6 Apply NaHCO3 (Neutralizes HCl) S3->S6 S5 Evacuate & Call HazMat S4->S5 S7 Wet Sweep (Suppresses Dust) S6->S7 S8 Halogenated Waste Bin S7->S8

Fig 2: Decision tree and neutralization protocol for fluorinated piperazine salt spills.

Waste Disposal Strategy

Because 1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride contains both Fluorine and Chlorine, it must be strictly segregated from standard organic waste.

  • Solid Waste: All contaminated gloves, weighing papers, and spill cleanup materials must be placed in a sealed container labeled "Halogenated Solid Waste - Toxic/Corrosive."

  • Liquid Waste: Any aqueous solutions generated during decontamination must be directed to a "Halogenated Aqueous Waste" carboy.

  • Thermal Destruction: Ensure your waste management provider is aware of the fluorine content. The waste must be incinerated at high temperatures in a facility equipped with alkaline scrubbers to capture the resulting Hydrogen Fluoride (HF) gas[4].

Sources

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